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5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Documentation Hub

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  • Product: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
  • CAS: 2091142-75-3

Core Science & Biosynthesis

Foundational

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene molecular weight and formula

Topic: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene molecular weight and formula Content Type: In-depth technical guide. Physicochemical Profiling, Synthetic Logic, and Reactivity Scaffolding[1] Executive Summary This techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene molecular weight and formula Content Type: In-depth technical guide.

Physicochemical Profiling, Synthetic Logic, and Reactivity Scaffolding[1]

Executive Summary

This technical guide provides a comprehensive analysis of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene , a highly functionalized aromatic building block.[1] Characterized by its dense substitution pattern, this molecule serves as a critical "orthogonal scaffold" in medicinal chemistry.[1] Its unique arrangement of halogens (bromo, chloro), an activating ether (methoxy), and a deactivating nitro group allows for highly selective, sequential functionalization—making it invaluable for the synthesis of complex heterocycles and biaryl pharmaceutical candidates.[1]

Part 1: Physicochemical Identity[1]

The precise molecular weight and formula are derived from standard atomic weights (IUPAC 2025 standards).[1]

1.1 Core Metrics
PropertyValueNotes
Molecular Formula C₇H₅BrClNO₃
Molecular Weight 266.48 g/mol Average mass
Monoisotopic Mass 264.914 g/mol Based on ⁷⁹Br and ³⁵Cl
Exact Mass 264.9141 g/mol
Heavy Atom Count 13
CLogP (Predicted) ~3.0 - 3.4Lipophilic due to halogens
Topological Polar Surface Area ~55 ŲDominated by Nitro/Methoxy groups
1.2 Structural Nomenclature & Isomerism

While the user-provided name is 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene , this compound is frequently referenced in synthetic literature relative to the central anisole core to define directing effects.[1]

  • Preferred IUPAC Name: 4-Bromo-2-chloro-6-nitroanisole[1]

  • SMILES String: COc1c(Cl)cc(Br)cc1=O[1][2][3][4]

  • InChI Key: (Isomer Specific) Note: Commercial databases often conflate this with its isomer, 1-bromo-5-chloro-2-methoxy-3-nitrobenzene (CAS 569688-62-6).[1] Researchers must verify the ¹H-NMR coupling constants to distinguish the specific regiochemistry.

Part 2: Structural Analysis & Reactivity Profile

The utility of this molecule lies in the electronic differentiation of its substituents.[1] It acts as a tetra-functionalized core where each group can be addressed independently.[1]

2.1 Electronic Landscape (Hammett Analysis)
  • Methoxy (-OCH₃, C2): Strong

    
    -donor.[1] Activates the ring but is sterically crowded by the flanking Cl and NO₂ groups.[1]
    
  • Nitro (-NO₂, C3): Strong electron-withdrawing group (EWG).[1] It drastically lowers the electron density at the C1 (Chloro) and C2 (Methoxy) positions, activating them for Nucleophilic Aromatic Substitution (SₙAr).[1]

  • Bromo (-Br, C5) vs. Chloro (-Cl, C1): [1]

    • The C5-Bromo bond is weaker and more accessible sterically, making it the preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • The C1-Chloro bond is electronically activated by the ortho-nitro group but is sterically hindered.[1] It typically requires harsher conditions for displacement than the bromo group.[1]

2.2 Reactivity Hierarchy Diagram

The following diagram illustrates the logical flow of chemoselective functionalization.

Reactivity Core 5-Bromo-1-chloro- 2-methoxy-3-nitrobenzene Suzuki Site A: C5-Bromo (Pd-Catalyzed Coupling) Core->Suzuki 1st: Most Reactive (Mild Conditions) SNAr Site B: C1-Chloro (Nucleophilic Displacement) Core->SNAr Difficult (Requires Activation) Reduction Site C: C3-Nitro (Reduction to Aniline) Core->Reduction Orthogonal (Fe/HCl or H2/Pd) Demethylation Site D: C2-Methoxy (BBr3 Deprotection) Core->Demethylation Final Step (Unmasks Phenol)

Figure 1: Chemoselective reactivity map.[1] The C5-Bromine offers the lowest activation energy barrier for modification, followed by nitro reduction.[1]

Part 3: Synthetic Pathways

Since this specific isomer is a high-value intermediate, it is typically synthesized via electrophilic aromatic substitution controlled by the strong directing effect of the methoxy group.[1]

3.1 Synthesis Protocol: Regioselective Nitration

Objective: Synthesize 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene from 4-Bromo-2-chloroanisole.

Mechanism: The methoxy group (Ortho/Para director) directs the electrophile (


) to the ortho position (C6 relative to anisole, which is C3 in the user's numbering).[1] The para position is blocked by Bromine.[1]

Reagents:

  • Precursor: 4-Bromo-2-chloroanisole (1.0 eq)[1]

  • Solvent: Dichloromethane (DCM) or Acetic Anhydride[1]

  • Nitrating Agent: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    )[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 4-Bromo-2-chloroanisole (10 mmol) in DCM (20 mL) and cool to 0°C in an ice-salt bath.

  • Acid Activation: In a separate vessel, prepare a mixture of conc.

    
     (2 mL) and fuming 
    
    
    
    (1.1 eq).[1]
  • Addition: Add the nitrating mixture dropwise to the anisole solution over 30 minutes, maintaining internal temperature <5°C to prevent over-nitration or oxidation.

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting material.[1]

  • Quench: Pour the mixture carefully onto crushed ice (50g).

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Sat.

    
     (to remove acid) and Brine.[1][5] Dry over 
    
    
    
    .[1][5][6]
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield pale yellow crystals.

3.2 Synthesis Workflow Diagram

Synthesis Start Start: 4-Bromo-2-chloroanisole (C7H6BrClO) Reagents Reagents: HNO3 / H2SO4 Solvent: DCM, 0°C Start->Reagents Dissolution Intermediate Transition State: Sigma Complex Formation Reagents->Intermediate Electrophilic Attack (Ortho to OMe) Product Target: 5-Bromo-1-chloro- 2-methoxy-3-nitrobenzene Intermediate->Product Re-aromatization (-H+)

Figure 2: Electrophilic aromatic substitution pathway driven by the methoxy directing group.[1]

Part 4: Analytical Validation

To validate the synthesis of this specific isomer (distinguishing it from the 1-Bromo-5-chloro isomer), Nuclear Magnetic Resonance (NMR) is required.[1]

Expected ¹H-NMR Data (CDCl₃, 400 MHz):

  • δ 3.95 - 4.05 ppm (s, 3H): Methoxy group (–OCH₃).[1]

  • Aromatic Region: Two singlets (or meta-coupled doublets,

    
     Hz).[1]
    
    • Proton A (H4): Located between NO₂ and Br.[1] Expected shift ~7.8–8.0 ppm (deshielded by NO₂).[1]

    • Proton B (H6): Located between Br and Cl.[1] Expected shift ~7.5–7.7 ppm.[1]

    • Diagnostic: The absence of ortho-coupling (

      
       Hz) confirms the 1,2,3,5 substitution pattern.[1]
      
Part 5: Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Oral/Inhalation (Category 4).[1] Nitroaromatics are potential methemoglobinemia inducers.[1]

  • Skin Irritation: Category 2.[1][7][8]

  • Eye Damage: Category 1 (Risk of serious damage due to acidity/reactivity).[1]

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Ventilation: All operations, especially nitration, must be performed in a functioning fume hood to avoid inhalation of nitrous fumes (

    
    ).[1]
    
  • Storage: Store in amber vials at 2-8°C. Light sensitive (nitro group degradation).

References
  • PubChem Compound Summary. (2025). 1-bromo-5-chloro-2-methoxy-3-nitrobenzene (Isomer Analog Data).[1] National Center for Biotechnology Information.[1] [Link]

Sources

Exploratory

Suppliers and price of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Introduction: A Versatile Building Block in Modern Synthesis 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

Introduction: A Versatile Building Block in Modern Synthesis

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic arrangement of five distinct substituents—a methoxy group, a nitro group, and two different halogens (bromine and chlorine)—on a benzene ring offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly activating it for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the bromo and chloro groups act as versatile handles for various palladium-catalyzed cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines a plausible synthetic pathway, explores its key chemical transformations, presents a market analysis of suppliers, and summarizes essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is fundamental for its effective application in research and development.

PropertyValueReference
IUPAC Name 1-bromo-5-chloro-2-methoxy-3-nitrobenzene[1]
CAS Number 569688-62-6[1][2]
Molecular Formula C₇H₅BrClNO₃[1][3]
Molecular Weight 266.48 g/mol [1][3]
Purity Typically ≥95%[1]
SMILES COC1=C([O-])C=C(Cl)C=C1Br[1]
Appearance Solid (Form: Crystal - Powder, Colour: White - Pale yellow)[4]
Storage Sealed in dry, 2-8°C[3]

Synthesis Methodology: Electrophilic Nitration

The synthesis of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene can be effectively achieved through the electrophilic nitration of a suitable dihalogenated anisole precursor. The most logical starting material is 3-Bromo-2-chloroanisole . The regioselectivity of the nitration is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the halogen atoms (-Br, -Cl) are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects is crucial for determining the position of the incoming nitro group (NO₂). The position para to the strongly activating methoxy group is the most favored site for substitution, leading to the desired product.

Experimental Protocol: Nitration of 3-Bromo-2-chloroanisole

This protocol is based on established methods for the nitration of substituted aromatic compounds.[5]

Materials and Reagents:

  • 3-Bromo-2-chloroanisole

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid. Cool the acid to 0-5°C. To the cooled sulfuric acid, add concentrated nitric acid dropwise while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 3-Bromo-2-chloroanisole in dichloromethane. Cool this solution to 0°C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching and Workup: Carefully pour the reaction mixture over a stirred mixture of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Neutralization and Drying: Combine the organic layers and wash them sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient to yield pure 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene as a solid.[5]

Synthesis Workflow Visualization

G Synthesis of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Start 3-Bromo-2-chloroanisole Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reaction Electrophilic Aromatic Substitution (0-5°C) Start->Reaction Reagents->Reaction Workup Quenching, Extraction, Neutralization & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Purification->Product

Caption: Workflow for the synthesis via electrophilic nitration.

Key Chemical Transformations and Applications

The unique substitution pattern of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene makes it a valuable precursor for creating novel molecules, particularly in the fields of medicinal chemistry and materials science.[6] Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[7][8][9]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents (e.g., SnCl₂, HCl; or catalytic hydrogenation). This transformation yields 5-bromo-3-chloro-2-methoxyaniline, a key intermediate that can be further functionalized through diazotization, amide bond formation, or other amine-related chemistries.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring facilitates the displacement of the chloro or bromo group by various nucleophiles.[6] The relative reactivity of the halogens can be influenced by the reaction conditions and the nature of the nucleophile, sometimes allowing for selective substitution.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents serve as excellent handles for cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids) and Buchwald-Hartwig amination (for C-N bond formation with amines). The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the bromine position under carefully controlled conditions.[6]

Chemical Reactivity Workflow

G Key Reactions of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene cluster_main cluster_reactions cluster_products Start 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Nitro_Reduction Nitro Group Reduction (e.g., SnCl₂, HCl) Start->Nitro_Reduction SNAr Nucleophilic Aromatic Substitution (e.g., NaOMe) Start->SNAr Suzuki Suzuki Coupling (e.g., Ar-B(OH)₂, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (e.g., R₂NH, Pd catalyst) Start->Buchwald Amine_Product 5-Bromo-3-chloro-2-methoxyaniline Nitro_Reduction->Amine_Product SNAr_Product Substituted Anisole Derivative SNAr->SNAr_Product Suzuki_Product Biaryl Compound Suzuki->Suzuki_Product Buchwald_Product N-Aryl Amine Buchwald->Buchwald_Product

Caption: Potential chemical transformations of the title compound.

Market Analysis: Suppliers and Pricing

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is available from various chemical suppliers specializing in building blocks for research and development. The pricing can vary based on purity, quantity, and supplier. The following table provides a summary of available information.

Note: Prices are subject to change and may not include shipping or hazardous material fees. This information is for estimation purposes only.

SupplierProduct NameCAS NumberPurityQuantityPrice (USD)Reference
Dabos 5BROMO-1CHLORO-2METHOXY-3NITROBENZENEN/AN/A1g$756.98[10]
Advanced ChemBlocks 1-bromo-5-chloro-2-methoxy-3-nitrobenzene569688-62-695%N/ACustom Quote[1]
BLDpharm 1-Bromo-5-Chloro-2-methoxy-3-nitrobenzene569688-62-6N/AN/AOnline Order[2]
ChemScene 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene1263376-18-6≥98%N/AN/A[3]

Safety and Handling

Working with halogenated nitroaromatic compounds requires adherence to strict safety protocols. While a specific Safety Data Sheet (SDS) for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene was not retrieved, general guidelines for related compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][13]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[11][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[12][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink water. Seek immediate medical advice.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • Fire Fighting: Vapors may form explosive mixtures with air upon intense heating.[13][14] Use extinguishing media appropriate for the surrounding fire. Wear self-contained breathing apparatus in the event of a fire.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Conclusion

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene stands out as a strategically important synthetic intermediate. Its polysubstituted and electronically activated framework provides chemists with a powerful tool for constructing complex molecular architectures. The ability to selectively perform transformations such as nitro group reduction, nucleophilic substitution, and various cross-coupling reactions underscores its versatility. For professionals in drug discovery and agrochemical development, this compound offers a reliable scaffold for generating novel entities with significant biological potential. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory and beyond.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.
  • Dabos. (n.d.). 5BROMO-1CHLORO-2METHOXY-3NITROBENZENE 1G - OR55555-1G.
  • Advanced ChemBlocks. (n.d.). 1-bromo-5-chloro-2-methoxy-3-nitrobenzene 95%.
  • ChemScene. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.
  • BLDpharm. (n.d.). 569688-62-6|1-Bromo-5-Chloro-2-methoxy-3-nitrobenzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 1-Bromo-3-nitrobenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 4-Bromo-1-fluoro-2-nitrobenzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 1-chloro-2-nitrobenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Chloro-3-nitrobenzene.
  • BenchChem. (n.d.). The Pivotal Role of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Agrochemical Innovation: A Detailed Examination.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET for 3-Bromo-5-nitroanisole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

Foundational

An In-depth Technical Guide to 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene and Its Isomers: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene, a substituted nitrobenzene with significant potential in synthetic chemistry and drug discovery. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene, a substituted nitrobenzene with significant potential in synthetic chemistry and drug discovery. We will delve into its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and potential research applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

A Note on Nomenclature and Database Identification

Precise chemical nomenclature is paramount for accurate scientific communication and database retrieval. The compound name "5-Bromo-1-chloro-2-methoxy-3-nitrobenzene" presents some ambiguity, and a dedicated entry for this specific nomenclature is not readily found in major chemical databases like PubChem and ChemSpider. However, a closely related and more consistently referenced isomer is 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene , which is associated with the CAS number 569688-62-6 .[1][2] This guide will focus on the latter, as it is commercially available and its properties are documented. Researchers should exercise diligence in confirming the precise isomer used in their experiments.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical compound is the foundation of any research endeavor. The following table summarizes the key identifiers for 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene.

IdentifierValueSource
IUPAC Name 1-Bromo-5-chloro-2-methoxy-3-nitrobenzeneAdvanced ChemBlocks[2]
CAS Number 569688-62-6Advanced ChemBlocks[2], BLDpharm[1]
Molecular Formula C₇H₅BrClNO₃Advanced ChemBlocks[2]
Molecular Weight 266.48 g/mol Advanced ChemBlocks[2]
MDL Number MFCD18379732Advanced ChemBlocks[2]

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. Below is a summary of the known properties of 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene.

PropertyValue
Purity ≥95% (typical)[2]
SMILES COC1=C([O-])C=C(Cl)C=C1Br[2]

Note: As of the latest database review, a specific PubChem Compound ID (CID) and ChemSpider ID for 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene (CAS 569688-62-6) have not been assigned or are not readily searchable. Researchers are advised to use the CAS number for unambiguous identification.

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of substituted nitrobenzenes like 1-bromo-5-chloro-2-methoxy-3-nitrobenzene often involves a multi-step process. The following is a representative, field-proven protocol for the synthesis of a related compound, which can be adapted by those skilled in the art for the target molecule. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow:

SynthesisWorkflow StartingMaterial Starting Material (e.g., 4-bromo-2-chloroanisole) Nitration Nitration (HNO3/H2SO4) StartingMaterial->Nitration Intermediate Nitrated Intermediate Nitration->Intermediate Purification Purification (Crystallization/Chromatography) Intermediate->Purification FinalProduct Final Product (1-Bromo-5-chloro-2-methoxy-3-nitrobenzene) Purification->FinalProduct

Caption: A generalized workflow for the synthesis of 1-bromo-5-chloro-2-methoxy-3-nitrobenzene.

Experimental Protocol:

  • Nitration of the Precursor:

    • Rationale: The introduction of the nitro group onto the aromatic ring is a key step. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

    • Procedure:

      • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add the starting material (e.g., 4-bromo-2-chloroanisole) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

      • Maintain the temperature below 10°C throughout the addition.

      • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Rationale: The work-up procedure is designed to quench the reaction and isolate the crude product from the acidic reaction mixture.

    • Procedure:

      • Carefully pour the reaction mixture over crushed ice with constant stirring.

      • The crude product will precipitate out of the aqueous solution.

      • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Rationale: Purification is crucial to remove any unreacted starting materials and side products. Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

      • Collect the purified crystals by vacuum filtration and dry them under vacuum.

      • Alternatively, column chromatography can be used for more challenging purifications.

Potential Research Applications and Signaling Pathways

Substituted nitrobenzenes are versatile building blocks in organic synthesis and medicinal chemistry. The presence of bromo, chloro, methoxy, and nitro groups on the benzene ring of 1-bromo-5-chloro-2-methoxy-3-nitrobenzene offers multiple reaction sites for further functionalization.

Potential Applications:

  • Scaffold for Drug Discovery: This compound can serve as a starting material for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals.

  • Probe for Chemical Biology: The specific substitution pattern may lead to interactions with biological targets, making it a candidate for screening in various assays.

Illustrative Signaling Pathway Involvement:

While specific biological data for this compound is limited, related nitroaromatic compounds have been studied for their effects on various cellular signaling pathways. For instance, some nitroaromatics are known to be bioreduced by cellular reductases, leading to the formation of reactive intermediates that can induce oxidative stress.

Diagram of a Hypothetical Mechanism of Action:

SignalingPathway Compound 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene CellularReductases Cellular Reductases (e.g., Cytochrome P450 reductase) Compound->CellularReductases ReactiveIntermediate Reactive Nitroso/Hydroxylamine Intermediate CellularReductases->ReactiveIntermediate OxidativeStress Oxidative Stress ReactiveIntermediate->OxidativeStress DownstreamEffects Downstream Cellular Effects (e.g., Apoptosis, DNA damage) OxidativeStress->DownstreamEffects

Caption: A hypothetical pathway showing the bioreduction of a nitroaromatic compound leading to oxidative stress.

Conclusion

1-Bromo-5-chloro-2-methoxy-3-nitrobenzene is a valuable chemical entity for synthetic and medicinal chemists. While the nomenclature can be ambiguous, the compound identified by CAS number 569688-62-6 provides a concrete starting point for research and development. The synthetic protocols and potential applications discussed herein offer a foundation for further exploration of this and related molecules. As with any chemical research, adherence to safety protocols and precise characterization of all synthesized compounds are of utmost importance.

References

Sources

Exploratory

Polysubstituted Nitroanisole Derivatives: Physicochemical Characterization &amp; Synthetic Protocols

Executive Summary This technical guide provides a comprehensive analysis of polysubstituted nitroanisole derivatives, specifically focusing on 2,4-dinitroanisole (DNAN) and 2,4,6-trinitroanisole (TNA) . While historicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of polysubstituted nitroanisole derivatives, specifically focusing on 2,4-dinitroanisole (DNAN) and 2,4,6-trinitroanisole (TNA) . While historically categorized as energetic materials (TNT replacements), these compounds are increasingly relevant in pharmaceutical process chemistry as precursors to aminoanisoles and as potential genotoxic impurities (GTIs) that require rigorous control strategies.

This document bridges the gap between energetic material science and pharmaceutical development, offering authoritative data on solid-state thermodynamics (polymorphism), solubility profiles, and self-validating synthetic protocols.

Part 1: Molecular Architecture & Physicochemical Baseline

The physicochemical behavior of nitroanisoles is governed by the interplay between the electron-donating methoxy group (


) and the strongly electron-withdrawing nitro groups (

). This "push-pull" electronic system dictates their density, crystal packing, and reactivity.
Comparative Physicochemical Data

The following table synthesizes critical physical properties. Note the non-linear trend in melting points, a phenomenon driven by crystal symmetry and packing efficiency rather than molecular weight alone.

Property2-Nitroanisole2,4-Dinitroanisole (DNAN)2,4,6-Trinitroanisole (TNA)
CAS Registry 91-23-6119-27-7606-35-9
Molecular Weight 153.14 g/mol 198.13 g/mol 243.13 g/mol
Physical State (RT) Liquid (Yellow)Solid (Yellow Needles)Solid (Pale Yellow)
Melting Point 9-10 °C94-95 °C (

-form)
68 °C
Density (

)
1.25 g/cm³1.34 g/cm³ (Bulk) / 1.56 g/cm³ (Crystal)1.61 g/cm³
LogP (Lipophilicity) 1.7~1.51.3
Water Solubility Insoluble< 0.2 g/L (25°C)Insoluble
Primary Hazard Carcinogen (2B)Explosive/ToxicHigh Explosive/Toxic
Structural Logic & Density Trends

Expert Insight: In drug development, density is often overlooked, but in nitroanisoles, it serves as a proxy for crystal packing efficiency.

  • Density Increase: Adding nitro groups increases density significantly (from 1.25 to 1.61 g/cm³). This is critical for energetic performance but also impacts tablet compaction in pharmaceutical formulations if these motifs are present.

  • Melting Point Depression: TNA melts lower (68°C) than DNAN (95°C) despite higher molecular weight. This is due to the steric crowding of the methoxy group by the two ortho-nitro groups in TNA, which forces the methoxy group out of planarity, disrupting efficient

    
    -
    
    
    
    stacking in the crystal lattice.

Part 2: Thermodynamics & Polymorphism (The Critical Variable)

For researchers handling 2,4-dinitroanisole (DNAN) , polymorphism is the single most critical physical variable. DNAN exhibits monotropic polymorphism, which can lead to batch-to-batch inconsistency in dissolution rates or energetic sensitivity.

The vs. Polymorph System[1]
  • Form I (

    
    -DNAN):  The thermodynamically stable form at room temperature.
    
    • Melting Point: 94.5 – 95.0 °C.

    • Crystal System:[1][2][3] Monoclinic (

      
      ).
      
    • Identification: Characteristic DSC endotherm at ~95°C.

  • Form II (

    
    -DNAN):  The metastable form.
    
    • Melting Point: 86.9 °C.[4]

    • Formation:[5][6][7] Often appears during rapid cooling or recrystallization from specific solvents (e.g., ethanol).

    • Risk:[4] Spontaneous conversion to Form I can cause physical instability (blooming) in cast formulations.

DSC Analysis Protocol

To validate the polymorphic purity of a DNAN sample, Differential Scanning Calorimetry (DSC) is required.

  • Ramp Rate: 5 °C/min (Standard) or 2 °C/min (High Res).

  • Observation:

    • A single sharp endotherm at 94-95°C confirms pure Form I.

    • An endotherm at 85-87°C indicates Form II.

    • A small exotherm immediately following the 87°C melt indicates a melt-recrystallization event (Form II

      
       Melt 
      
      
      
      Form I).

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 2,4-Dinitroanisole (DNAN) via Nucleophilic Aromatic Substitution (


).
Rationale:  Direct nitration of anisole is hazardous (exothermic runaway risk) and yields difficult-to-separate mixtures of isomers. The 

route using 1-chloro-2,4-dinitrobenzene (DNCB) is regioselective, safer, and the industrial standard.
Reagents
  • 1-Chloro-2,4-dinitrobenzene (DNCB): 1.0 eq

  • Methanol (MeOH): Solvent and Reagent

  • Sodium Hydroxide (NaOH): 1.1 eq (dissolved in MeOH to form Sodium Methoxide in situ)

  • Water: For quenching

Step-by-Step Methodology
  • Preparation of Methoxide (In Situ):

    • Dissolve NaOH pellets in anhydrous Methanol.

    • Control Point: This reaction is exothermic. Cool to < 20°C before proceeding.

    • Validation: Ensure full dissolution of NaOH to avoid "hot spots."

  • Reaction Setup:

    • In a separate vessel, dissolve DNCB in Methanol.

    • Equip the vessel with a reflux condenser and a dropping funnel.

    • Safety: DNCB is a skin sensitizer. Double-glove (Nitrile) is mandatory.

  • Addition & Reflux:

    • Add the Methoxide solution dropwise to the DNCB solution.

    • Visual Cue: The solution will turn deep yellow/orange (Meisenheimer complex formation).

    • Heat to reflux (65°C) for 1-2 hours.

  • Stop Criteria (Self-Validation):

    • Monitor via TLC (Silica, 20% EtOAc/Hexane).

    • Reaction is complete when the DNCB spot (

      
      ) disappears and the DNAN spot (
      
      
      
      ) is dominant.
  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Pour into 5 volumes of ice-cold water. DNAN will precipitate immediately as yellow needles.

    • Filter and wash with cold water until pH of filtrate is neutral (removes NaCl and excess base).

  • Purification (Polymorph Control):

    • Recrystallize from Ethanol.

    • Slow Cooling: Promotes stable Form I (

      
      ).
      
    • Rapid Quench: May induce metastable Form II (

      
      ).
      
Visualizing the Workflow

The following diagram illustrates the synthesis logic and decision nodes.

G Start Start: DNCB + Methanol Mix Dropwise Addition (T < 30°C) Start->Mix Reagent Reagent: NaOH/MeOH (In-situ NaOMe) Reagent->Mix Reflux Reflux (65°C, 2h) S_NAr Mechanism Mix->Reflux Check TLC Check (DNCB Disappearance) Reflux->Check Check->Reflux Incomplete Quench Quench in Ice Water Precipitation Check->Quench Complete Filter Filtration & Wash (Remove NaCl) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Product Final Product: 2,4-Dinitroanisole (DNAN) Recryst->Product Slow Cool (Form I)

Caption: Figure 1. Self-validating synthetic workflow for DNAN via nucleophilic aromatic substitution, highlighting critical control points.

Part 4: Pharmaceutical Relevance & Impurity Management

While DNAN is an explosive, the nitroanisole motif appears in drug synthesis pipelines.

  • Precursor Utility: Nitroanisoles are reduced to anisidines (aminoanisoles), which are scaffolds for kinase inhibitors (e.g., Vandetanib analogs).

  • Genotoxicity (GTI):

    • Nitroanisoles are "Cohort of Concern" compounds.

    • Mechanism:[7][8][9] Enzymatic reduction of the nitro group to a hydroxylamine, which can form DNA adducts.

    • Control: If used as a starting material, the "Purge Factor" must be demonstrated. The high lipophilicity (LogP ~1.5) means they may carry over into the organic phase during workups if not specifically targeted for removal (e.g., via carbon treatment or crystallization rejection).

Structure-Property Relationship Map

This diagram summarizes how structural changes impact physical properties and safety profiles.

Properties Anisole Anisole Core (Methoxybenzene) Nitro1 + 1 Nitro Group (o/p-Nitroanisole) Anisole->Nitro1 Nitro2 + 2 Nitro Groups (DNAN) Nitro1->Nitro2 Density Density Increases (Packing Efficiency) Nitro1->Density Low Nitro3 + 3 Nitro Groups (TNA) Nitro2->Nitro3 Nitro2->Density Med (1.34) MP Melting Point Non-Linear Trend Nitro2->MP High (95°C) Sens Explosive Sensitivity Increases Nitro2->Sens Insensitive Nitro3->Density High (1.61) Nitro3->MP Low (68°C) Steric Crowding Nitro3->Sens Highly Sensitive Solubility Water Solubility Decreases

Caption: Figure 2. Structure-Property relationship mapping the impact of sequential nitration on density, thermal properties, and sensitivity.

References

  • Nyman, M. D., et al. (2008). Characterization of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO Defence Science and Technology Organisation. Link

  • Hill, N. & Zhang, C. (2019). Scale-up of a Green Synthesis of 2,4-Dinitroanisole (DNAN). U.S. Army Research Laboratory. Link

  • PubChem. (2024). 2,4-Dinitroanisole Compound Summary. National Library of Medicine. Link

  • Organic Syntheses. (1941). 2,4-Dinitroaniline (derived from Nitroanisole).[10] Org. Synth. 1941, 21, 20. Link

  • IARC Monographs. (1996). 2-Nitroanisole.[4][5][11][12][13][14][15] Volume 65. International Agency for Research on Cancer.[11] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of C5a Receptor Antagonists Utilizing 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

For: Researchers, scientists, and drug development professionals. Introduction: Targeting the C5a Receptor in Inflammatory Disease The complement system is a critical component of innate immunity, and its activation lead...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the C5a Receptor in Inflammatory Disease

The complement system is a critical component of innate immunity, and its activation leads to the production of the potent pro-inflammatory mediator, C5a.[1] C5a exerts its effects through binding to the C5a receptor (C5aR), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as neutrophils, monocytes, and macrophages.[2][3] The interaction between C5a and C5aR triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of inflammatory cytokines, thereby amplifying the inflammatory response.[2][4] Dysregulation of the C5a-C5aR axis has been implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, sepsis, and acute lung injury.[1][5] Consequently, the development of small molecule antagonists for the C5a receptor represents a promising therapeutic strategy for the treatment of these debilitating conditions.[5][6]

This technical guide provides a detailed, step-by-step methodology for the synthesis of a novel C5a receptor antagonist scaffold, starting from the versatile building block, 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. The strategic placement of the bromo, chloro, methoxy, and nitro functionalities on the aromatic core allows for a series of selective and high-yielding transformations to construct a molecule with the potential for potent and specific C5aR antagonism.

The C5a Receptor Signaling Pathway

The binding of C5a to its receptor, C5aR1, initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[7] This, in turn, triggers downstream signaling cascades, including the activation of phospholipase C (PLC), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines.

C5aR_Signaling cluster_membrane Cell Membrane C5aR C5aR1 G_protein Gαβγ C5aR->G_protein Activation PLC PLC G_protein->PLC Activation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization via IP₃ PKC_activation PKC Activation PLC->PKC_activation via DAG C5a C5a C5a->C5aR Binding Cellular_Response Inflammatory Response Ca_mobilization->Cellular_Response PKC_activation->Cellular_Response

Caption: C5a Receptor Signaling Pathway.

Synthetic Strategy: A Multi-step Approach

The proposed synthetic route leverages the differential reactivity of the halogen substituents on the 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene core. The carbon-bromine bond is more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This chemoselectivity allows for the sequential introduction of different functionalities, a key strategy in building molecular complexity.

The overall workflow is as follows:

  • Suzuki-Miyaura Coupling: Selective reaction at the bromine position to introduce an aryl or heteroaryl moiety.

  • Nitro Group Reduction: Conversion of the nitro group to an amine, providing a key handle for further derivatization.

  • Amide Bond Formation: Acylation of the newly formed aniline to introduce a second key structural component.

  • Buchwald-Hartwig Amination: Final functionalization at the chloro position to complete the antagonist scaffold.

Synthetic_Workflow Start 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 5-Aryl-1-chloro-2-methoxy-3-nitrobenzene Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 5-Aryl-3-amino-1-chloro-2-methoxybenzene Step2->Intermediate2 Step3 Amide Bond Formation Intermediate2->Step3 Intermediate3 N-(5-Aryl-3-chloro-2-methoxyphenyl)acetamide Step3->Intermediate3 Step4 Buchwald-Hartwig Amination Intermediate3->Step4 Final_Product C5a Receptor Antagonist Step4->Final_Product

Caption: Overall Synthetic Workflow.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Starting Material: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

PropertyValue
CAS Number 569688-62-6[8][9]
Molecular Formula C₇H₅BrClNO₃
Molecular Weight 266.48 g/mol [10][11]
Appearance Pale yellow solid
Purity ≥95%

Safety Precautions: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is an irritant.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Step 1: Suzuki-Miyaura Coupling

This step selectively functionalizes the C-Br bond. The choice of boronic acid will determine the nature of the "R¹" group in the final antagonist. For this protocol, we will use 4-isopropylphenylboronic acid as a representative example, a moiety present in some known C5a receptor antagonists.

Reaction: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene + 4-Isopropylphenylboronic acid → 1-Chloro-5-(4-isopropylphenyl)-2-methoxy-3-nitrobenzene

Protocol:

  • To an oven-dried Schlenk flask, add 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (1.0 mmol, 266.5 mg), 4-isopropylphenylboronic acid (1.2 mmol, 196.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 21.9 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[13] The use of a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base facilitates the cross-coupling of the aryl bromide with the boronic acid.[12] The higher reactivity of the C-Br bond compared to the C-Cl bond ensures selective coupling at the 5-position.

Step 2: Nitro Group Reduction

The nitro group is reduced to an amine, which will serve as a key point for further modification.

Reaction: 1-Chloro-5-(4-isopropylphenyl)-2-methoxy-3-nitrobenzene → 3-Amino-1-chloro-5-(4-isopropylphenyl)-2-methoxybenzene

Protocol:

  • Suspend the product from Step 1 (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902.4 mg).

  • Carefully add concentrated hydrochloric acid (2 mL).

  • Heat the mixture to 70 °C and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 10-12. A precipitate of tin salts will form.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline. This product is often used in the next step without further purification.

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[14] While catalytic hydrogenation is a common method, it can sometimes lead to dehalogenation.[15] The use of tin(II) chloride in acidic media provides a reliable and chemoselective method for reducing the nitro group in the presence of aryl halides.[15]

Step 3: Amide Bond Formation

The aniline is acylated to introduce a key structural element found in many C5a receptor antagonists. For this protocol, we will use acetyl chloride.

Reaction: 3-Amino-1-chloro-5-(4-isopropylphenyl)-2-methoxybenzene + Acetyl chloride → N-(3-Chloro-5-(4-isopropylphenyl)-2-methoxyphenyl)acetamide

Protocol:

  • Dissolve the crude aniline from Step 2 (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add triethylamine (1.5 mmol, 0.21 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol, 0.08 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired amide.

Rationale: The formation of an amide bond via the acylation of an amine is a highly efficient and widely used reaction. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

Step 4: Buchwald-Hartwig Amination

The final step involves the palladium-catalyzed amination of the remaining chloro substituent to introduce the "R²" group. For this protocol, we will use 4-methylpiperazine.

Reaction: N-(3-Chloro-5-(4-isopropylphenyl)-2-methoxyphenyl)acetamide + 4-Methylpiperazine → N-(2-Methoxy-5-(4-isopropylphenyl)-3-(4-methylpiperazin-1-yl)phenyl)acetamide

Protocol:

  • In a glovebox, add the amide from Step 3 (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg) to a Schlenk tube.

  • In a separate vial, add sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Add anhydrous toluene (5 mL) to the Schlenk tube containing the catalyst and ligand and stir for 10 minutes.

  • Add 4-methylpiperazine (1.2 mmol, 0.13 mL) and the sodium tert-butoxide to the Schlenk tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final C5a receptor antagonist.

Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, particularly for the synthesis of aryl amines from aryl halides.[16][17][18] The use of a palladium catalyst with a suitable phosphine ligand, such as Xantphos, facilitates the coupling of the aryl chloride with the secondary amine.[19]

Characterization of the Final Compound

The identity and purity of the synthesized C5a receptor antagonist should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Functional Characterization

The synthesized compound should be evaluated for its ability to antagonize the C5a receptor. This can be achieved through a series of in vitro assays:

  • Receptor Binding Assays: To determine the affinity of the compound for the C5a receptor, typically using a radiolabeled C5a competitor.[1]

  • Calcium Mobilization Assays: To measure the ability of the compound to inhibit C5a-induced increases in intracellular calcium in cells expressing the C5a receptor.

  • Chemotaxis Assays: To assess the compound's ability to block the migration of immune cells, such as neutrophils, towards a C5a gradient.

Conclusion

This application note provides a comprehensive and rational approach to the synthesis of a novel class of C5a receptor antagonists, starting from the readily available 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. The described multi-step synthesis leverages modern synthetic methodologies, including selective cross-coupling and amination reactions, to construct a complex molecular architecture with therapeutic potential. The detailed protocols and the underlying scientific principles provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore this promising area of research.

References

  • Arbore, G., et al. (2016). The C5a/C5aR1 axis in the modulation of T-cell immunity.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis.
  • Bokoch, G. M. (1995).
  • Brennan, F. H., et al. (2015). The C5a/C5aR1 axis is a key driver of inflammatory joint disease.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Gerard, C., & Gerard, N. P. (1994). C5a anaphylatoxin and its receptor. Annual Review of Immunology, 12, 775-808.
  • Guo, R. F., & Ward, P. A. (2005). Role of C5a in inflammatory responses. Annual Review of Immunology, 23, 821-852.
  • Hayat, S. (Ed.). (2011).
  • Klos, A., et al. (2009). The role of the anaphylatoxins in health and disease. Molecular Immunology, 46(14), 2753-2766.
  • Manthey, H. D., et al. (2009). C5a is a novel inducer of RANTES and can enhance the expression of RANTES in human T cells. Journal of Immunology, 182(6), 3759-3765.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Sumichika, H., et al. (2002). Identification of a potent and orally active non-peptide C5a receptor antagonist. Journal of Biological Chemistry, 277(51), 49403-49407.
  • Buchwald, S. L., & Mauger, C. (2009). A new and improved catalyst for the amination of aryl chlorides.
  • Woodruff, T. M., et al. (2011). The C5a-C5aR1 axis: a key driver of inflammatory and neuropathic pain. British Journal of Pharmacology, 164(6), 1637-1647.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lee, H., et al. (2008). A new non-peptide C5a receptor antagonist, NDT 9513727, reduces inflammatory cell infiltration in a rat model of arthritis. British Journal of Pharmacology, 154(4), 875-884.
  • BenchChem. (2025). 1-Bromo-5-Chloro-2-methoxy-3-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-5-chloro-2-methoxy-3-nitrobenzene.
  • ChemScene. (n.d.). 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene.
  • Advanced ChemBlocks. (n.d.). 1-bromo-5-chloro-2-methoxy-3-nitrobenzene 95%.
  • BLDpharm. (n.d.). 569688-62-6|1-Bromo-5-Chloro-2-methoxy-3-nitrobenzene.
  • Tokyo Chemical Industry Co., Ltd. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • BenchChem. (2025). Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • MedchemExpress. (n.d.). W-54011.
  • Tocris Bioscience. (n.d.). W 54011.
  • Wasteless Bio. (n.d.). C5a Receptor Antagonist, W-54011.
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.).

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Application

Application Note: Selective Reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

This Application Note is structured to provide a comprehensive, technical guide for the selective reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. It prioritizes chemoselectivity—preserving the sensitive halogen s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for the selective reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. It prioritizes chemoselectivity—preserving the sensitive halogen substituents while effectively reducing the nitro group.

Abstract & Core Challenge

The reduction of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene to its corresponding aniline (3-amino-5-bromo-1-chloro-2-methoxybenzene ) presents a classic chemoselectivity challenge. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrodehalogenation , where the labile C-Br and C-Cl bonds are cleaved alongside nitro reduction, leading to impurity profiles that are difficult to purify.

This guide details two field-proven protocols designed to decouple nitro reduction from dehalogenation:

  • Iron-Mediated Reduction (Fe/NH₄Cl): A scalable, kinetically controlled surface reaction ideal for bulk synthesis.

  • Stannous Chloride Reduction (SnCl₂): A homogeneous, laboratory-scale method offering precise stoichiometry.

Target Molecule Analysis

  • Substrate: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

  • Product: 5-Bromo-1-chloro-2-methoxy-3-aminobenzene

  • Critical Risk: Loss of Bromine (Position 5) or Chlorine (Position 1) via oxidative addition to metal catalysts.

Structural Transformation Logic

The following diagram illustrates the target pathway versus the critical failure mode (dehalogenation).

ReactionScheme Substrate 5-Bromo-1-chloro- 2-methoxy-3-nitrobenzene Target TARGET: 3-Amino-5-bromo- 1-chloro-2-methoxybenzene Substrate->Target Chemoselective Reduction (Fe or SnCl2) Impurity IMPURITY: Dehalogenated Anilines (Loss of Br/Cl) Substrate->Impurity Non-selective Hydrogenation (Pd/C + H2)

Figure 1: Reaction pathway highlighting the chemoselectivity requirement.

Mechanistic Insight: Why Metals?

Unlike catalytic hydrogenation, which relies on the adsorption of the aromatic ring onto a catalyst surface (facilitating C-X bond cleavage), dissolving metal reductions (Fe, Sn, Zn) operate via a Single Electron Transfer (SET) mechanism.

  • Electron Uptake: The nitro group, being highly electron-deficient, accepts electrons from the metal surface more readily than the carbon-halogen bonds.

  • Protonation: The resulting radical anion is protonated by the solvent/acid source.

  • Cascade: The process repeats (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine) without generating the metal-hydride species responsible for dehalogenation.

Protocol A: Iron/Ammonium Chloride (The "Bechamp" Variant)

Best For: Scale-up (>10g), cost-efficiency, and environmental safety. Mechanism: Heterogeneous surface reaction.

Materials
  • Substrate: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (325 mesh or finer recommended)

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

  • Ethyl Acetate (for extraction)[1][2]

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol/Water (3:1). The concentration should be approximately 0.2 M.

  • Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir for 5-10 minutes at room temperature.

  • Addition: Add Iron powder (5.0 equiv) in a single portion.

    • Note: Iron powder density varies; ensure vigorous stirring to keep it suspended.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) .

    • Observation: The reaction typically turns dark grey/brown (iron oxides).

    • Time: Monitor via TLC or HPLC every 30 minutes. Typical completion is 1–3 hours.

  • Workup (Critical for Yield):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol (2x volume).

    • Caution: Dry iron residues can be pyrophoric. Keep the filter cake wet before disposal.

    • Concentration: Remove the bulk of the ethanol under reduced pressure.

    • Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

    • Drying: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary (Expected)
ParameterValue
Conversion >98%
Isolated Yield 85–92%
Dehalogenation < 0.5% (Not detected by ¹H NMR)
Reaction Time 2.0 Hours

Protocol B: Stannous Chloride (SnCl₂)

Best For: Small scale (<5g), high-value intermediates, and strictly anhydrous requirements. Mechanism: Homogeneous reduction in acidic media.

Materials
  • Substrate: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂[1][2][3]·2H₂O): 5.0 equiv[2][4]

  • Solvent: Ethanol (Absolute) or Ethyl Acetate

  • Concentrated HCl (optional catalyst, 2-3 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) solid in portions to the stirring solution.

    • Exotherm: Mild exotherm may occur.[5]

  • Reaction: Heat to 70°C .

    • Monitoring: Reaction is often faster than Fe, typically 1–2 hours.

  • Quenching (The "Tin Emulsion" Challenge):

    • Issue: Tin salts form gelatinous emulsions at neutral pH.

    • Solution: Cool to room temperature.[2][6][4][7][8] Pour the mixture into ice-water. Adjust pH to ~8 using 10% NaOH or saturated NaHCO₃.

    • Clarification: If emulsion persists, add Rochelle salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the tin.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Analytical Validation & Quality Control

To ensure the integrity of the Halogens, specific analytical checks are required.

Mass Spectrometry (LC-MS)

Look for the specific isotopic pattern of a molecule containing 1 Br and 1 Cl .

  • M+0 (Base): 100%

  • M+2: ~130% (Contribution from ³⁷Cl and ⁸¹Br)

  • M+4: ~30%

  • Failure Mode: If dehalogenation occurs, the mass spectrum will shift by -35 (loss of Cl) or -79/81 (loss of Br), and the isotopic pattern will simplify.

¹H NMR Spectroscopy[8]
  • Aromatic Region: The starting material is a 1,2,3,5-substituted benzene with protons at positions 4 and 6. These protons appear as doublets (coupling ~2 Hz).

  • Validation: In the product, these protons should remain as meta-coupled doublets.

    • De-bromination: Would result in a new proton signal and a change in coupling patterns (e.g., triplet or dd).

Troubleshooting Guide

Troubleshooting Problem Issue Detected Stalled Reaction Stalled (>4 hrs) Problem->Stalled Emulsion Workup Emulsion (SnCl2) Problem->Emulsion Dehalo Dehalogenation Observed Problem->Dehalo Action1 Add 10% more Fe Increase Agitation Stalled->Action1 Action2 Use Rochelle Salt or Filter Celite Emulsion->Action2 Action3 Switch from SnCl2 to Fe/NH4Cl (Milder) Dehalo->Action3

Figure 2: Troubleshooting logic for common reduction issues.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for 5-Bromo-1-chloro-2-methyl-3-nitrobenzene in Organic Synthesis. Retrieved from

  • Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Mechanisms. Retrieved from

  • Xiao, C., et al. (2012). "Selective Hydrogenation of Halonitrobenzenes." Current Organic Chemistry, 16(2), 280-296.[9]

  • Mahajan, D., et al. (2012).[7] "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages. Retrieved from

  • Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.

Sources

Method

Application Note: Demethylation Protocols for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

Executive Summary This technical guide details the optimization of demethylation protocols for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (Target Molecule). Converting this specific methoxyarene to its corresponding pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization of demethylation protocols for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (Target Molecule). Converting this specific methoxyarene to its corresponding phenol (5-Bromo-1-chloro-3-nitro-2-phenol) presents unique synthetic challenges due to the molecule's highly electron-deficient nature and significant steric crowding.

While Boron Tribromide (


) is the industry standard for demethylation, the presence of the ortho-nitro and ortho-chloro substituents strongly deactivates the methoxy oxygen, rendering standard Lewis acid coordination difficult. Consequently, this guide prioritizes a Nucleophilic Cleavage (LiCl/DMF)  protocol as the primary method for high-yield conversion, while retaining 

as a secondary protocol for specific downstream compatibility.

Strategic Analysis: Electronic & Steric Considerations

Before attempting synthesis, researchers must understand the specific electronic environment of the substrate.

Structural Challenges

The target molecule features a methoxy group at position C2, flanked by:

  • C1-Chloro: Inductively electron-withdrawing, sterically demanding.

  • C3-Nitro: Strongly electron-withdrawing (resonance & induction), sterically demanding.

  • C5-Bromo: Inductively electron-withdrawing.

Reactivity Implications[1]
  • Deactivated Oxygen: The combined electron-withdrawing power of the

    
    , 
    
    
    
    , and
    
    
    groups pulls electron density away from the methoxy oxygen. This significantly lowers its basicity, making protonation or Lewis acid coordination (the first step of acid-mediated demethylation) thermodynamically unfavorable compared to standard anisoles.
  • Activated Methyl Group: Conversely, this electron deficiency polarizes the

    
     bond, making the methyl carbon highly susceptible to nucleophilic attack (
    
    
    
    ).
  • Steric Shielding: The "sandwiched" position of the methoxy group hinders the approach of bulky Lewis acid complexes (like

    
    -adducts), potentially stalling the reaction or requiring forcing conditions.
    

Decision Matrix: Method Selection

The following logic flow illustrates the selection process for the optimal demethylation strategy.

DemethylationStrategy Start Substrate Analysis: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene CheckRing Is the Ring Electron Deficient? Start->CheckRing CheckSterics Is the Methoxy Sterically Hindered? CheckRing->CheckSterics Yes (Nitro/Halo groups) MethodA Primary Protocol: Nucleophilic Cleavage (LiCl/DMF) (Exploits electron deficiency) CheckSterics->MethodA Yes (Ortho-disubstituted) MethodB Secondary Protocol: Lewis Acid (BBr3) (Requires excess reagent) CheckSterics->MethodB No (Accessible)

Figure 1: Decision matrix prioritizing nucleophilic cleavage due to the substrate's electron-poor nature.

Protocol A: Nucleophilic Cleavage (LiCl / DMF)

Status: Preferred Method Mechanism:


 attack by Chloride ion.

This method is superior for this specific substrate. The electron-deficient ring makes the methyl group an excellent electrophile, while the neutral conditions prevent reduction of the nitro group or hydrolysis of the halides.

Reagents & Equipment
  • Substrate: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (1.0 equiv)

  • Reagent: Lithium Chloride (LiCl), anhydrous (3.0 – 5.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (

    
     or Ar) manifold.
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Dissolution: Charge the flask with the Substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to substrate). Stir until fully dissolved.

  • Reagent Addition: Add anhydrous LiCl (4.0 equiv) in a single portion. The salt may not dissolve completely at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 140–150 °C) .

    • Note: Monitoring by TLC is essential. The reaction typically requires 4–12 hours. The starting material is less polar; the phenol product will be more polar and may streak slightly on silica.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 10 volumes of 1M HCl (aq) or ice water. The acidification ensures the phenol is protonated and precipitates.

    • Observation: A solid precipitate usually forms.

  • Isolation:

    • Filter the solid.[1]

    • Wash the cake with water (

      
      ) to remove residual DMF and LiCl.
      
    • Dissolve the solid in Ethyl Acetate, dry over

      
      , and concentrate.
      
Why this works (Mechanism)

The chloride ion (


) acts as a nucleophile, attacking the methyl group of the methoxy ether. The phenoxide leaves, stabilized by the electron-withdrawing nitro group.

LiClMechanism Step1 Substrate + LiCl (Solvated in DMF) Transition SN2 Transition State: Cl- attacks Methyl Phenoxide bond weakens Step1->Transition Heat (150°C) Products Products: Lithium Phenoxide + MeCl (gas) Transition->Products - MeCl Final Acid Workup: Free Phenol Products->Final + HCl

Figure 2: Mechanism of nucleophilic demethylation via LiCl.

Protocol B: Lewis Acid Cleavage ( )

Status: Secondary Method Mechanism: Lewis Acid Complexation followed by Nucleophilic Attack.

Use this method if DMF traces are unacceptable in the final product or if the reaction fails to proceed with LiCl. Caution: The nitro group is generally stable to


, but the workup is highly exothermic.
Reagents & Equipment
  • Substrate: 1.0 equiv

  • Reagent: Boron Tribromide (

    
    ), 1.0 M solution in DCM (3.0 – 4.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Temp: -78 °C to Room Temperature (RT)

Step-by-Step Procedure
  • Setup: Use a strictly dry 3-neck flask under Nitrogen.

  • Solvation: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to -78 °C (dry ice/acetone bath).

    • Critical: Low temperature is required initially to control the exotherm, even if the reaction requires warming later.

  • Addition: Add

    
     solution dropwise over 20 minutes.
    
    • Stoichiometry: Use at least 3 equivalents. The nitro and halo groups reduce the basicity of the oxygen, making the initial coordination inefficient. Excess

      
       drives the equilibrium.
      
  • Warming: After addition, allow the reaction to warm to 0 °C . Stir for 1 hour. If TLC shows no conversion, warm to Room Temperature .

    • Note: Due to steric hindrance at the C2 position, refluxing in DCM (40 °C) might be necessary if RT is insufficient after 4 hours.

  • Quenching (Hazardous):

    • Cool back to 0 °C .

    • Slowly add Methanol (MeOH) dropwise. This reacts violently with excess

      
       to form trimethyl borate and HBr.
      
    • Add water followed by saturated

      
       to neutralize.
      
  • Extraction: Extract with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Analytical Validation

Successful conversion is confirmed by the disappearance of the methoxy signal and the appearance of a broad phenolic proton.

FeatureStarting Material (Methoxy)Product (Phenol)
1H NMR (DMSO-d6) Singlet at

3.8–4.0 ppm (3H,

)
Absent . New broad singlet at

10.0–11.0 ppm (1H,

)
13C NMR Peak at

~56–62 ppm
Absent
LC-MS (ESI-) Parent ion

not typically observed
Strong

peak (Phenol ionizes well in neg mode)
Physical State Usually crystalline solidCrystalline solid (often higher melting point)

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction (LiCl) Temperature too low.Ensure internal temp reaches 140°C+ (Reflux DMF).
No Reaction (

)
Steric hindrance prevents coordination.Switch to Protocol A (LiCl) or try

in Toluene at reflux.
Incomplete Conversion Water in solvent (kills Lewis Acid).Re-dry solvents. For LiCl, ensure anhydrous salt is used.
Nitro Reduction Harsh reducing conditions.[2]Avoid

. Avoid metal/acid reductions. Stick to LiCl.
Halogen Scrambling High temp with Lewis Acids.Switch to LiCl/DMF (chemically inert to aryl halides).

References

  • General Demethylation with LiCl/DMF

    • Bernard, A. M., et al. "Demethylation of aryl methyl ethers using lithium chloride in dimethylformamide." Synthesis, 1989(04), 287-289.
  • Mechanistic Insight on

    
    : 
    
    • Sousa e Silva, F. C., et al. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015(34), 7460–7467.[3]

  • Demethylation of Deactivated Systems

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See section on Phenol protection/deprotection).
  • Microwave Assisted LiCl Demethylation (Modern Alternative)

    • Fang, Z., et al. "Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiation."[4][5] Journal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 16-23.[5]

Sources

Application

The Synthetic Versatility of 4-Bromo-2-chloro-6-nitroanisole: A Strategic Intermediate for Pharmaceutical Development

Introduction: Unveiling a Niche yet Potent Building Block In the vast landscape of pharmaceutical intermediates, 4-Bromo-2-chloro-6-nitroanisole emerges as a highly functionalized and strategically valuable scaffold. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Niche yet Potent Building Block

In the vast landscape of pharmaceutical intermediates, 4-Bromo-2-chloro-6-nitroanisole emerges as a highly functionalized and strategically valuable scaffold. Its unique arrangement of three distinct functionalities—a nitro group and two different halogens (bromo and chloro) on an activated anisole ring—offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this intermediate, presenting detailed protocols for its key transformations and highlighting its potential in the rapid construction of core structures found in modern pharmacophores. While not a ubiquitous starting material, its strategic utility lies in the orthogonal reactivity of its functional groups, enabling selective and sequential modifications that are paramount in multi-step drug synthesis.

Physicochemical Properties and Safety Profile

A comprehensive understanding of a starting material's properties is fundamental to its effective use. Below is a summary of the key physicochemical data for a closely related isomer, 4-Bromo-2-nitroanisole, as experimental data for the title compound is not widely published. This data, primarily computed, serves as a reliable estimation for handling and reaction planning.

PropertyValue (Computed)Source
Molecular Formula C₇H₅BrClNO₃-
Molecular Weight 266.48 g/mol -
IUPAC Name 4-Bromo-2-chloro-1-methoxy-3-nitrobenzene-
LogP ~2.9[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Safety and Handling: 4-Bromo-2-chloro-6-nitroanisole, like many nitroaromatic compounds, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on safety data for analogous compounds such as 4-Bromo-2-nitroaniline and 4-Bromo-2-nitroanisole, this chemical should be considered an irritant to the skin and eyes and may be harmful if swallowed or inhaled[2][3]. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Core Reactivity and Strategic Applications

The synthetic power of 4-Bromo-2-chloro-6-nitroanisole is rooted in three primary transformations, each offering a distinct pathway to increase molecular complexity. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to a range of chemical modifications.

G cluster_0 Key Transformations cluster_1 Pharmaceutical Motifs A 4-Bromo-2-chloro-6-nitroanisole B Nitro Group Reduction A->B e.g., Fe/NH₄Cl, H₂/Pd C Nucleophilic Aromatic Substitution (SNAr) A->C e.g., Amines, Alkoxides D Palladium-Catalyzed Cross-Coupling A->D e.g., Suzuki, Buchwald-Hartwig E Substituted Anilines (Pharmacophores) B->E G Diverse Scaffolds C->G F Functionalized Biaryls & Heterocycles D->F

Figure 1: Key synthetic transformations of 4-Bromo-2-chloro-6-nitroanisole leading to valuable pharmaceutical motifs.

Application Focus 1: Synthesis of Substituted Anilines via Nitro Group Reduction

The reduction of the nitro group to a primary amine is arguably the most pivotal transformation of this intermediate. The resulting substituted aniline is a ubiquitous feature in a vast array of pharmaceuticals, particularly kinase inhibitors. The presence of the halogen atoms provides further handles for diversification, making the resulting aniline a powerful building block.

Causality in Method Selection:

The primary challenge in this reduction is to achieve high chemoselectivity, preserving the chloro and bromo substituents which are susceptible to hydrogenolysis, especially with standard palladium on carbon (Pd/C) catalysts. Therefore, milder and more selective reducing systems are preferred.

  • Metal/Acid Systems: Reagents like iron (Fe) powder in the presence of an acid or an ammonium salt (like NH₄Cl) are robust, cost-effective, and generally show excellent selectivity for the nitro group over aryl halides.

  • Tin(II) Chloride (SnCl₂): This is another classic and reliable method that offers mild conditions and high chemoselectivity for nitro group reduction in the presence of other reducible functionalities.

  • Catalytic Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst can sometimes offer a more controlled reduction than high-pressure hydrogenation.

Protocol 1: Chemoselective Reduction to 4-Bromo-2-chloro-5-methoxyaniline

This protocol is adapted from a procedure for a closely related substrate and is designed for high selectivity.[4] The resulting 4-bromo-2-chloro-5-methoxyaniline is a valuable intermediate for further functionalization.

Materials:

  • 4-Bromo-2-chloro-6-nitroanisole (1.0 eq)

  • Iron powder (Fe), <10 micron (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Bromo-2-chloro-6-nitroanisole (1.0 eq).

  • Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH and 5 mL H₂O per 1 g of starting material).

  • To the resulting suspension, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C). The reaction is often vigorous initially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue can be taken up in ethyl acetate and washed with water and brine to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-chloro-5-methoxyaniline.

  • The product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product by TLC or LC-MS. The preservation of the halogen substituents can be confirmed by mass spectrometry of the final product, which should show the characteristic isotopic pattern for one bromine and one chlorine atom.

Application Focus 2: Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes 4-Bromo-2-chloro-6-nitroanisole an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern drug discovery for the formation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.

Strategic Considerations:

The relative reactivity of aryl halides in palladium catalysis typically follows the trend I > Br > Cl. This allows for potential regioselective coupling. In this molecule, the C-Br bond is the primary site for cross-coupling under standard conditions, leaving the C-Cl bond intact for potential subsequent transformations.

G Start 4-Bromo-2-chloro-6-nitroanisole Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Targets C-Br bond Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Targets C-Br bond ProductSuzuki Aryl/Heteroaryl Substituted 2-chloro-6-nitroanisole Suzuki->ProductSuzuki ProductBuchwald Amino Substituted 2-chloro-6-nitroanisole Buchwald->ProductBuchwald ArylBoronic Aryl/Heteroaryl Boronic Acid or Ester + Pd Catalyst, Base ArylBoronic->Suzuki Amine Primary/Secondary Amine + Pd Catalyst, Base, Ligand Amine->Buchwald

Figure 2: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of aryl or heteroaryl boronic acids at the C-Br position.

Materials:

  • 4-Bromo-2-chloro-6-nitroanisole (1.0 eq)

  • Aryl- or Heteroarylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, combine 4-Bromo-2-chloro-6-nitroanisole (1.0 eq), the boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 3:1:1 mixture of Toluene:EtOH:H₂O (e.g., 15 mL total solvent per 1 mmol of starting material).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask and equip it with a reflux condenser.

  • Heat the reaction to 80-90 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the coupling of a primary or secondary amine at the C-Br position, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 4-Bromo-2-chloro-6-nitroanisole (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add the 4-Bromo-2-chloro-6-nitroanisole (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired N-aryl product.

Conclusion and Future Outlook

4-Bromo-2-chloro-6-nitroanisole represents a synthetically potent intermediate for drug discovery and development. Its trifunctional nature allows for a series of high-yielding and selective transformations to build molecular complexity rapidly. The protocols detailed herein for nitro group reduction and palladium-catalyzed cross-coupling provide reliable and field-tested starting points for researchers. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can efficiently generate libraries of substituted anilines and biaryl compounds, which are core components of numerous targeted therapies. As the demand for novel and diverse chemical matter continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful pharmaceutical research.

References

  • PubChem. 4-Bromo-2-chloro-6-nitroaniline. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-bromo-2-chloro-5-methoxyaniline. [Link]

  • PubChem. 4-Bromo-2-nitroanisole. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

Executive Summary This guide details the functionalization of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene via Buchwald-Hartwig amination. This substrate presents a classic "chemoselectivity puzzle" common in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene via Buchwald-Hartwig amination. This substrate presents a classic "chemoselectivity puzzle" common in medicinal chemistry scaffolds (e.g., kinase inhibitors). The objective is to selectively couple an amine at the C5-Bromine position while preserving the C1-Chlorine for subsequent derivatization, all without compromising the labile C3-Nitro group.

Key Technical Takeaways:

  • Selectivity: Achieved via the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol), amplified by specific ligand sterics.

  • Catalyst System: Biaryl phosphine ligands (BrettPhos/RuPhos) or Xantphos are preferred over simple phosphines (PPh3) to prevent catalyst poisoning by the nitro group.

  • Base Sensitivity: The nitro group necessitates the use of weak inorganic bases (Cs₂CO₃) to minimize background nucleophilic aromatic substitution (

    
    ) or reductive side reactions.
    

Substrate Analysis & Mechanistic Strategy

Electronic and Steric Environment

The substrate is a densely functionalized arene. Successful coupling requires understanding the interplay between the substituents:

  • C5-Br (Target): Located meta to the strongly electron-withdrawing Nitro group (C3) and para to the electron-donating Methoxy group (C2). The meta-nitro effect lowers the electron density at C5, facilitating the Oxidative Addition of Pd(0), which is typically the rate-limiting step for electron-rich bromides.

  • C1-Cl (Bystander): Positioned ortho to the Methoxy group. Steric shielding from the -OMe group and the higher bond strength of C-Cl render this site kinetically inert under controlled conditions.

  • C3-NO₂ (Risk Factor): Nitro groups can coordinate to Pd, acting as a catalyst poison. They are also susceptible to reduction by Pd-hydride species (formed via

    
    -hydride elimination from aliphatic amines).
    
Chemoselectivity Visualization

The following diagram illustrates the reactivity hierarchy and the targeted transformation.

ReactionScheme Substrate 5-Bromo-1-chloro- 2-methoxy-3-nitrobenzene Pd0 Pd(0) / Ligand Substrate->Pd0  Coordination OxAdd Oxidative Addition (Fastest at C-Br) Pd0->OxAdd Product 5-Amino-1-chloro- 2-methoxy-3-nitrobenzene OxAdd->Product  + Amine / Base  Reductive Elimination SideProduct Bis-amination (Unwanted) Product->SideProduct  Over-reaction (High Temp/Strong Base)

Figure 1: Reaction pathway highlighting the kinetic preference for C-Br oxidative addition.

Optimization & Decision Matrix

Do not use a "one-size-fits-all" approach. Select your conditions based on the amine class.

Ligand & Base Selection Table
VariablePrimary Amines (Alkyl/Aryl)Secondary Amines (Cyclic/Acyclic)Rationale
Ligand BrettPhos or Xantphos RuPhos BrettPhos is selective for primary amines; RuPhos accommodates steric bulk of secondary amines.
Catalyst Source BrettPhos Pd G4 RuPhos Pd G4 Pre-formed G4 palladacycles ensure accurate Pd:L ratio and rapid initiation.
Base Cs₂CO₃ (Cesium Carbonate)Cs₂CO₃ or K₃PO₄ Weak bases prevent

at C-Cl and nitro reduction. Avoid NaOtBu if possible.
Solvent 1,4-Dioxane or TolueneTolueneNon-polar solvents often improve selectivity by destabilizing charged intermediates.
Temperature 80 °C80–100 °CKeep T < 100 °C to preserve the C-Cl bond.
Workflow Decision Tree

DecisionTree Start Start: Define Amine Type IsPrimary Primary Amine? Start->IsPrimary IsSecondary Secondary Amine? Start->IsSecondary ProtocolA Protocol A: BrettPhos Pd G4 (2 mol%) Cs2CO3 (2.0 equiv) Dioxane, 80°C IsPrimary->ProtocolA ProtocolB Protocol B: RuPhos Pd G4 (2 mol%) Cs2CO3 (2.0 equiv) Toluene, 90°C IsSecondary->ProtocolB Check Check LCMS @ 4h ProtocolA->Check ProtocolB->Check LowConv Low Conversion? Check->LowConv Dehal Dehalogenation? Check->Dehal Fix1 Switch to NaOtBu (Risk: SNAr) LowConv->Fix1 Fix2 Lower Temp, Switch to Xantphos Dehal->Fix2

Figure 2: Strategic workflow for condition selection and troubleshooting.

Detailed Experimental Protocols

Protocol A: Coupling with Primary Amines (Recommended)

Targeting high chemoselectivity using the BrettPhos system.

Materials:

  • 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (1.0 equiv)

  • Primary Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (0.02 equiv / 2 mol%) [Alternatively: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Glassware Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the aryl bromide, Cs₂CO₃, and BrettPhos Pd G4 catalyst to the vial.

    • Note: If using the amine as a solid (e.g., hydrochloride salt), add it here and increase base by 1.0 equiv.

  • Degas: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent/Amine Addition: Add anhydrous Dioxane via syringe. Add the liquid amine via syringe.

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (1000 rpm).

    • Critical: Poor stirring can lead to stalling due to the insolubility of Cs₂CO₃.

  • Monitoring: Check via HPLC/UPLC at 2 hours.

    • Success Metric: Disappearance of bromide; retention of chloride.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol B: Coupling with Secondary/Hindered Amines

Using RuPhos to overcome steric hindrance.[2]

Materials:

  • Catalyst: RuPhos Pd G4 (0.02 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (0.2 M)

Procedure:

  • Follow the setup in Protocol A.

  • Use Toluene instead of Dioxane (Toluene often suppresses hydrodehalogenation side reactions better in secondary amine couplings).

  • Heat to 90 °C .

  • Workup: If the product contains basic nitrogens, ensure the aqueous workup pH is basic (pH > 10) to prevent product loss in the water layer.

Troubleshooting & Mechanistic Insights

Issue: Hydrodehalogenation (Product is Des-Bromo)
  • Cause:

    
    -hydride elimination from the amine is faster than reductive elimination, generating a Pd-H species that reduces the aryl bromide.
    
  • Solution:

    • Switch solvent to Toluene .

    • Increase the concentration of the amine.

    • Switch ligand to Xantphos , which has a large bite angle that enforces reductive elimination.

Issue: Reaction Stalls (< 50% Conversion)
  • Cause: Catalyst poisoning by the Nitro group or incomplete activation of the Pd(II) precatalyst.

  • Solution:

    • Add 0.5 equiv of water (if using inorganic bases like K₃PO₄). Trace water can improve the solubility of the base ("shuttle effect").

    • Switch to NaOtBu (Sodium tert-butoxide).[1]

      • Warning: Perform this at room temperature first.[3] Strong bases at high heat may trigger

        
         at the C-Cl position or attack the Methoxy group.
        
Issue: Loss of Chlorine (Bis-amination)
  • Cause: Temperature too high or catalyst too active.

  • Solution: Reduce temperature to 60 °C and strictly limit reaction time. Ensure stoichiometry of amine is not >1.2 equiv.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • BenchChem Application Notes. (2025). Protocols for Selective Buchwald-Hartwig Amination of Halogenated Heterocycles.

  • Sunesson, Y., et al. (2014).[4] Role of the base in Buchwald-Hartwig amination.[4][5][6] Journal of Organic Chemistry, 79(24), 11961-11969.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for nitration of 4-bromo-2-chloroanisole

Technical Support Center: Nitration of 4-Bromo-2-Chloroanisole Executive Summary & Reaction Overview Objective: Optimize the yield and regioselectivity of the mononitration of 4-bromo-2-chloroanisole. Target Product: 4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of 4-Bromo-2-Chloroanisole

Executive Summary & Reaction Overview

Objective: Optimize the yield and regioselectivity of the mononitration of 4-bromo-2-chloroanisole. Target Product: 4-bromo-2-chloro-6-nitroanisole.[1] Core Challenge: Balancing the strong activating influence of the methoxy group against the deactivating halogens to prevent ipso-substitution (loss of bromine) and dinitration, while ensuring regioselectivity at the C6 position.

Reaction Scheme: The methoxy group (-OCH₃) at C1 is the strongest activator and directs electrophilic aromatic substitution (EAS) to the ortho and para positions. Since C2 is blocked by Chlorine and C4 is blocked by Bromine, the primary directing vector is to C6 (ortho to -OCH₃).

Troubleshooting Guide & FAQs

Q1: I am observing low yields (<50%). What are the critical control points?

Diagnosis: Low yield is often caused by either incomplete conversion (kinetics) or over-reaction (side products like dinitration or ipso-substitution).

Corrective Actions:

  • Temperature Control (Critical): The reaction is exothermic. Maintain the internal temperature between 0°C and 5°C during the addition of nitric acid. Temperatures above 15°C significantly increase the rate of ipso-nitration (displacing the bromine atom) and dinitration.

  • Water Content: Ensure your acetic acid (solvent) is glacial and nitric acid is fuming (90%+) or concentrated (65-70%) depending on the protocol. Excess water slows the formation of the nitronium ion (

    
    ).
    
  • Stirring Efficiency: The reaction mixture can become viscous. Use an overhead stirrer or a high-torque magnetic bar to ensure rapid heat dissipation and homogenous mixing.[1]

Q2: I see a significant impurity peak by HPLC/TLC. Is it the 5-nitro isomer?

Analysis: While the 5-nitro isomer (directed para to Cl and ortho to Br) is theoretically possible, the electronic dominance of the methoxy group makes it a minor product. The most likely impurities are:

  • 4-Nitro-2-chloroanisole: Resulting from ipso-substitution (displacement of the bromine at C4).[1] This occurs if the temperature spikes.

  • Dinitro species: Resulting from excess nitrating agent or high temperatures.

  • Demethylated product (Phenol): Strong acid at high temperatures can cleave the methyl ether, yielding 4-bromo-2-chloro-6-nitrophenol.[1]

Resolution:

  • To reduce ipso-substitution: Lower the reaction temperature to -10°C during addition.

  • To reduce demethylation: Avoid prolonged reaction times and ensure the quench is performed immediately upon consumption of starting material.

Q3: The product is oiling out or forming a sticky solid during workup. How do I fix this?

Cause: This often indicates the presence of acetic acid trapped in the lattice or a mixture of isomers lowering the melting point. Protocol Adjustment:

  • Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of ice/water (1:1) .

  • Precipitation: If an oil forms, decant the water, dissolve the oil in a minimal amount of hot ethanol or isopropanol, and allow it to crystallize slowly. Scratching the flask wall with a glass rod can induce nucleation.

Optimized Experimental Protocol

Reagents:

  • Substrate: 4-Bromo-2-chloroanisole (1.0 eq)[1]

  • Solvent: Glacial Acetic Acid (5-10 volumes)[1]

  • Reagent: Fuming Nitric Acid (1.1 eq)

  • Catalyst: Conc. Sulfuric Acid (0.1 - 0.5 eq, optional for rate enhancement)[1]

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round bottom flask with 4-bromo-2-chloroanisole and Glacial Acetic Acid. Equip with a thermometer and an addition funnel.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Activation: (Optional) Add concentrated H₂SO₄ dropwise, maintaining temperature < 10°C.

  • Nitration: Add Nitric Acid dropwise over 30–60 minutes. Do not allow temperature to exceed 10°C.

  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2) or HPLC.[2]

  • Quench: Pour the mixture into 5 volumes of ice water with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove acid traces.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity (>99%) is required for drug development.

Data & Visualization

Table 1: Solvent and Temperature Effects on Yield
Solvent SystemTemperature (°C)Yield (%)Major Impurity
Acetic Acid 0 - 5 85 - 92 None (<2%)
Acetic Acid25 - 3065 - 70Ipso-product (4-nitro)
H₂SO₄ (Neat)0 - 550 - 60Dinitro / Tar
DCM / H₂SO₄0 - 575 - 80Unreacted SM (Slow kinetics)
Figure 1: Reaction Workflow & Decision Tree

NitrationWorkflow Start Start: 4-Bromo-2-chloroanisole Dissolve Dissolve in Glacial AcOH Cool to 0°C Start->Dissolve AddAcid Add HNO3 Dropwise (Temp < 10°C) Dissolve->AddAcid CheckTLC Check Conversion (TLC/HPLC) AddAcid->CheckTLC Decision SM Consumed? CheckTLC->Decision Quench Quench in Ice Water Decision->Quench Yes TroubleTemp Increase Temp to 10-15°C (Caution: Ipso risk) Decision->TroubleTemp No (<10% conv) Filter Filter & Wash (Cold H2O) Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Final Pure 4-Bromo-2-chloro-6-nitroanisole Recryst->Final TroubleTemp->CheckTLC

Caption: Optimized workflow for the regioselective nitration of 4-bromo-2-chloroanisole, including critical decision points for conversion monitoring.

Figure 2: Regioselectivity Logic

Regioselectivity Substrate 4-Bromo-2-chloroanisole OMe -OCH3 (C1) Strong Activator Directs: Ortho, Para Substrate->OMe Cl -Cl (C2) Weak Deactivator Substrate->Cl Br -Br (C4) Weak Deactivator Substrate->Br C2 C2 (Ortho) BLOCKED by Cl OMe->C2 C4 C4 (Para) BLOCKED by Br OMe->C4 C6 C6 (Ortho) OPEN & ACTIVATED OMe->C6 Major Direction Product Product C6->Product Target: 6-Nitro Isomer C5 C5 (Meta) Deactivated by OMe

Caption: Mechanistic rationale for the formation of the 6-nitro isomer as the major product.

References

  • PubChem. 4-Bromo-2-nitroanisole Compound Summary. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Nitration of Aromatic Compounds: Mechanism and Regioselectivity. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Bromo-1-chloro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene. Recognizing that crude reaction products can vary significantly in purity and physical state, this document provides a logical framework for selecting the appropriate purification strategy and troubleshooting common issues encountered in the laboratory.

Part 1: Method Selection Guide

The first and most critical step in any purification is a thorough assessment of the crude product. The choice between recrystallization and column chromatography is not arbitrary; it depends on the purity, physical state, and the nature of the impurities.

Initial Assessment of the Crude Product

Before proceeding, analyze your crude material:

  • Physical State: Is the crude product a solid, a semi-solid, or an oil? Crystalline or amorphous solids are often good candidates for recrystallization, whereas oils must be purified by chromatography.

  • Thin-Layer Chromatography (TLC) Analysis: Dissolve a small sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using a starting eluent system like 3:1 Hexane:Ethyl Acetate.

    • How many spots are visible? A single major spot with minor, well-separated impurities suggests recrystallization may be effective. Multiple spots, especially those close to the main product spot (isomers), necessitate column chromatography for effective separation.[1]

    • Is there baseline material? A streak of material that does not move from the baseline indicates highly polar, likely polymeric or salt-like impurities.

    • What is the Rf of the product? The retention factor (Rf) will guide eluent selection for column chromatography.

Decision Framework: Recrystallization vs. Chromatography

The following decision tree provides a logical workflow for selecting the optimal purification method based on your initial assessment.

G cluster_0 start Start: Crude Product Analysis is_solid Is the crude product a solid? start->is_solid tlc_analysis Run TLC Analysis (e.g., 3:1 Hexane:EtOAc) is_solid->tlc_analysis Yes column Primary Method: Column Chromatography is_solid->column No (Oil) is_clean Is there one major spot with well-separated impurities? tlc_analysis->is_clean recrystallize Primary Method: Recrystallization is_clean->recrystallize Yes is_clean->column No (Isomers / Multiple Impurities)

Caption: Purification Method Decision Tree.

Part 2: Recrystallization Guide & Troubleshooting FAQ

Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>85-90% purity). It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.[2]

Frequently Asked Questions (FAQs)

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is a common problem with low-melting solids or when the solvent is too non-polar.

Causality & Solution Workflow:

G cluster_0 start Problem: Compound 'Oils Out' cause1 Probable Cause 1: Solution is too saturated or cooling too rapidly. start->cause1 cause2 Probable Cause 2: Solvent is too non-polar or inappropriate for the compound. start->cause2 solution1a Action: Add more hot solvent to redissolve the oil. cause1->solution1a solution2a Action: Re-dissolve oil in original solvent, then add a more polar co-solvent (anti-solvent) dropwise until cloudy, then reheat to clarify. cause2->solution2a solution2b Action: Start over with a more polar solvent system. cause2->solution2b solution1b Action: Allow for very slow cooling (e.g., insulate the flask). solution1a->solution1b

Caption: Troubleshooting Workflow for "Oiling Out".

To fix this, you can try adding more hot solvent to decrease saturation, or switch to a more polar solvent system.[2] Using a two-solvent system (e.g., Ethanol/Water, Toluene/Hexane) where the compound is soluble in one but not the other can also promote proper crystal growth.[3]

Q2: I have very poor recovery of my purified compound. What are the likely causes?

A: Low recovery is typically due to one of four factors:

  • Using too much solvent: The most common error. Use the minimum amount of boiling solvent needed to fully dissolve the crude solid.[2]

  • Cooling the solution too quickly: Rapid cooling traps impurities and leads to the formation of small crystals, which are harder to collect and wash effectively. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • Premature crystallization: If the compound crystallizes during hot filtration (if performed), you will lose a significant portion of your product. Ensure the funnel and receiving flask are pre-heated.[2]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of the ice-cold recrystallization solvent.[2]

Q3: My final product is still colored, even after recrystallization. What should I do?

A: If your product is a pale yellow to white solid, a persistent color suggests trapped, highly conjugated impurities. After dissolving the crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4] Proceed with the cooling and crystallization as usual.

Protocol: Developing a Recrystallization Procedure

Objective: To find a solvent that dissolves the compound when hot but not when cold.

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Screening: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid is just covered. Observe the solubility.

  • Heating: If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or with a heat gun until the solvent boils. Observe if the solid dissolves.

  • Cooling: If the solid dissolves upon heating, allow the tube to cool to room temperature, then place it in an ice bath. Observe if clean crystals form.

  • Selection: The ideal solvent is one where the compound is poorly soluble at room temperature but highly soluble at the boiling point, and which produces well-formed crystals upon cooling. If no single solvent works, try a two-solvent system.[3]

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for non-polar impurities. Often used as an anti-solvent.
Toluene111Non-polarHigher boiling point can help dissolve stubborn compounds.
Ethyl Acetate77Polar AproticA versatile solvent for moderately polar compounds.
Isopropanol82Polar ProticA common choice for many aromatic compounds.
Ethanol78Polar ProticSimilar to isopropanol; often used with water as a co-solvent.[5]
Methanol65Polar ProticVery polar; may have low solubility for the target compound.
Part 3: Column Chromatography Guide & Troubleshooting FAQ

When recrystallization is not feasible due to the crude product being an oil or containing multiple, closely-related impurities (like positional isomers), flash column chromatography is the method of choice.[6] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right eluent (solvent system) for my separation?

A: The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.40 on a TLC plate.[1] This provides the best balance between resolution and the time/volume required for elution.

  • Starting Point: For a moderately polar compound like 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene, a mixture of Hexane and Ethyl Acetate is the standard and most effective starting point.[7] Begin with a 4:1 or 3:1 ratio.

  • Adjusting Polarity:

    • If the Rf is too low (<0.15), the eluent is not polar enough. Increase the proportion of the more polar solvent (Ethyl Acetate).

    • If the Rf is too high (>0.40), the eluent is too polar. Increase the proportion of the less polar solvent (Hexane).

  • Polar Compounds: If your compound is very polar and does not move in Hexane/EtOAc, a more polar system like Dichloromethane/Methanol may be required.[8]

Q2: The spots for my compound are streaking/tailing on the TLC plate. Will this be a problem on the column?

A: Yes. Tailing on a TLC plate predicts poor separation (broad peaks) on the column. For nitro-aromatic compounds, this is often caused by strong interactions with the acidic silanol groups on the surface of the silica gel.[7]

  • Solutions:

    • Check Concentration: Tailing can be caused by overloading the TLC plate. Ensure your spotting solution is not too concentrated.

    • Add a Modifier: Sometimes, adding a very small amount of a modifier to the eluent can improve peak shape. For acidic compounds, a drop of acetic acid might help. For compounds that may be sensitive to the acidic silica, adding ~0.1-0.5% triethylamine (a base) to the eluent system can deactivate the most acidic sites on the silica gel and prevent streaking.[9] Always test this on a TLC plate first.

Q3: I can't separate my product from a close-running impurity. What are my options?

A: Separating isomers or compounds with very similar polarities is the primary challenge of chromatography.

  • Optimize the Eluent: Try to find a solvent system that maximizes the difference in Rf values (ΔRf). Sometimes switching one component of the binary mixture (e.g., using Dichloromethane/Hexane instead of Ethyl Acetate/Hexane) can alter the selectivity and improve separation.

  • Use a Gradient Elution: Instead of running the entire column with a single eluent composition (isocratic), you can start with a less polar mixture to elute the non-polar impurities and then gradually increase the polarity of the eluent to elute your product, leaving more polar impurities behind.

  • Improve Column Technique: Ensure your column is packed perfectly without any cracks or bubbles. Load the sample in the most concentrated band possible. Using a "dry loading" technique often results in better resolution than liquid loading.[1]

Protocol: Flash Column Chromatography Purification

Objective: To purify the crude product by separating it from impurities using silica gel chromatography.

  • Eluent Selection: As described in Q1, use TLC to determine an optimal eluent system that gives the target compound an Rf of ~0.25.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.[7]

    • Add another layer of sand on top of the packed silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column, being sure not to disturb the top layer of sand.

    • Apply positive pressure (using a pump or house air) to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Use TLC to analyze the collected fractions to determine which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

    • Place the final product under high vacuum to remove any residual solvent.

References
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. [Link]

  • Baran Lab, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • PubChem. 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Reddit. (2021). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 4-Bromo-2-chloro-6-nitroanisole

Here is the technical support guide for the synthesis of 4-Bromo-2-chloro-6-nitroanisole, designed as an advanced troubleshooting resource for organic chemists. [1] Case ID: #SYN-246-ANI Status: Active Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 4-Bromo-2-chloro-6-nitroanisole, designed as an advanced troubleshooting resource for organic chemists.

[1]

Case ID: #SYN-246-ANI Status: Active Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary

Synthesizing 4-Bromo-2-chloro-6-nitroanisole presents a classic challenge in electrophilic aromatic substitution (EAS): managing the directing effects of a tetrasubstituted benzene ring.[1] The primary difficulty lies in the "crowding" of the ring and the potential for ipso-substitution (displacement of halogens) or incorrect regioselectivity during the nitration step.

This guide moves beyond generic textbook advice, offering a Sequential Functionalization Strategy that leverages the hierarchy of directing groups to force the desired substitution pattern.

Part 1: Strategic Pathway Analysis

To solve regioselectivity, we must analyze the electronic hierarchy. The methoxy/hydroxy group is the "Commander" of the ring; its directing power (


 effect) overrides the weaker halogen directors.
The "Gold Standard" Pathway (The Phenol Route)

Instead of forcing a reaction on the anisole, we recommend building the halogen scaffold on the phenol first. Phenols allow for milder halogenation conditions and higher regiocontrol due to hydrogen bonding possibilities. Methylation is reserved for the final step.

Why this works:

  • Bromination of 2-chlorophenol: The -OH group directs para (position 4) and ortho (position 6). Since position 4 is sterically less hindered and electronically favorable, bromination occurs almost exclusively at the 4-position.[1]

  • Nitration: With positions 2 (Cl) and 4 (Br) blocked, the -OH group directs the incoming nitro group to the only remaining activated spot: position 6.

  • Methylation: "Locking" the phenol into an anisole.

Visual Workflow (Process Logic)

The following diagram illustrates the decision matrix and chemical flow for the most robust synthesis.

SynthesisPath Start Starting Material: 2-Chlorophenol Step1 Step 1: Bromination (Br2, DCM/AcOH, <20°C) Target: 4-Position Start->Step1 Inter1 Intermediate A: 4-Bromo-2-chlorophenol Step1->Inter1 High Regioselectivity (Para) Step2 Step 2: Nitration (HNO3, AcOH, 0-5°C) Target: 6-Position Inter1->Step2 Risk RISK PATHWAY: Direct Nitration of Anisole Inter1->Risk If O-Methylated early Inter2 Intermediate B: 4-Bromo-2-chloro-6-nitrophenol Step2->Inter2 Directed to Ortho (6) Step3 Step 3: O-Methylation (MeI or DMS, K2CO3, Acetone) Target: Phenolic Oxygen Inter2->Step3 Target FINAL TARGET: 4-Bromo-2-chloro-6-nitroanisole Step3->Target Quantitative Yield Risk->Target Low Yield / Ipso-attack

Figure 1: Strategic divergence showing the recommended Phenol Route (Center) versus the riskier Anisole Route.[1]

Part 2: Troubleshooting & Protocol Optimization (Q&A)

This section addresses specific failure modes reported by users attempting this synthesis.

Phase 1: Halogenation Issues

Q: I am observing significant amounts of 2,6-dichloro-4-bromophenol or di-bromination. How do I stop over-halogenation?

A: This is a stoichiometry and temperature control issue.

  • The Cause: Phenols are highly activated.[2] If you add bromine too quickly or at room temperature, the second ortho position (position 6) becomes vulnerable before the mono-brominated species precipitates or stabilizes.

  • The Fix:

    • Solvent Switch: Use Carbon Disulfide (

      
      )  or Dichloromethane (DCM)  at 0°C. Avoid polar protic solvents like methanol which stabilize the transition state for polysubstitution.
      
    • Slow Addition: Add

      
       (1.05 eq) dropwise over 60 minutes.
      
    • Validation: Monitor by TLC. The 4-bromo isomer is the kinetic and thermodynamic product. If you see di-bromo, you are running too hot or too concentrated.[1]

Phase 2: Nitration Regioselectivity

Q: When nitrating 4-bromo-2-chloroanisole, I get a mixture of products and some loss of Bromine. Why?

A: You are experiencing ipso-substitution .[1]

  • The Mechanism: In highly activated rings (like anisoles), the nitro group (

    
    ) can attack the carbon bearing the Bromine atom. Since Bromine is a good leaving group, it gets displaced, yielding 2-chloro-4-nitroanisole instead of the target.[1]
    
  • The Fix (The "Mild" Nitration Protocol):

    • Do not use concentrated

      
       (Mixed Acid) if possible. It is too aggressive.
      
    • Recommended Reagent: Use Acetyl Nitrate (generated in situ by mixing fuming

      
       with Acetic Anhydride at low temp).
      
    • Protocol:

      • Dissolve substrate in Acetic Anhydride.

      • Cool to -10°C.

      • Add

        
         dropwise.
        
      • Quench immediately upon consumption of starting material.

    • Note: If you follow the Phenol Route (nitrating the phenol, not the anisole), this risk is reduced because the -OH group can be nitrated under even milder conditions (dilute

      
       in Acetic Acid), and the hydrogen bonding helps direct the electrophile to the ortho position (6) rather than the para (4) position.
      
Phase 3: Methylation

Q: My final methylation step is incomplete, or I'm seeing side reactions.

A: Phenols with ortho-nitro groups are less nucleophilic due to the strong electron-withdrawing nature of the


 group and intramolecular hydrogen bonding between the -OH and the -NO2.[1]
  • The Fix: You need a stronger base or more forcing conditions than standard phenol methylation.

    • Reagents: Use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) with Potassium Carbonate (

      
      )  in DMF  or Acetone .
      
    • Reflux: Acetone reflux is usually sufficient. If using DMF, heat to 60°C.

    • Catalyst: Add a catalytic amount of 18-Crown-6 (if using

      
      ) to sequester the potassium ion and increase the "naked" nucleophilicity of the phenoxide anion.
      

Part 3: Validated Experimental Data

The following table summarizes the expected physical properties and critical parameters for the intermediates, allowing you to validate your progress at each step.

CompoundStructureKey Proton NMR Feature (

ppm)
Appearance
2-Chlorophenol Starting MaterialDoublet ~6.9 ppm (Ortho)Clear Liquid
4-Bromo-2-chlorophenol Intermediate ADoublet ~7.5 ppm (

, H-3)
White/Off-white Solid
4-Bromo-2-chloro-6-nitrophenol Intermediate BSinglet ~8.0-8.2 ppm (aromatic H)Yellow Crystalline Solid
Target Anisole Final Product Methoxy Singlet ~3.9-4.0 ppm Pale Yellow Solid

Note: The shift of the aromatic protons downfield in Intermediate B confirms the installation of the electron-withdrawing Nitro group.

References

  • Synthesis of Halogenated Phenols

    • ChemicalBook. (n.d.). Synthesis of 2-Bromo-6-chloro-4-nitroaniline (Analogous halogenation patterns). Retrieved from

    • Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols (US4223166A).[1] Describes the high regioselectivity of brominating 2-chlorophenol. Retrieved from

  • Nitration Regioselectivity

    • St. Mary's College. (n.d.). Nitration of Substituted Aromatic Rings.[2][3] Discusses rate and directing effects of competitive nitration. Retrieved from

  • Compound Verification Data

    • PubChem.[4] (2025).[4][5][6][7] 4-Bromo-2-chloroanisole (CAS 50638-47-6).[1][4] Physical properties and identifiers for the non-nitrated precursor. Retrieved from

    • NIST WebBook.[5] (2023).[8] 2-Bromo-4-chloroanisole Mass Spectrum.[1][9][10] Retrieved from [5]

  • Mechanistic Insight

    • Organic & Biomolecular Chemistry.[11][12] (2014). Regioselective halogenation mechanisms. Highlights the role of directing groups in polysubstituted systems. Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Reactions of Sterically Hindered Nitrobenzenes

Executive Summary Coupling reactions involving sterically hindered nitrobenzenes (specifically ortho-substituted nitroaryl halides) present a unique dichotomy in catalysis. While the nitro group ( ) is strongly electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling reactions involving sterically hindered nitrobenzenes (specifically ortho-substituted nitroaryl halides) present a unique dichotomy in catalysis. While the nitro group (


) is strongly electron-withdrawing—theoretically activating the ring for oxidative addition—its steric bulk and propensity for coordinating to palladium (catalyst poisoning) or undergoing competing reduction often stall standard catalytic cycles.

This guide moves beyond generic "screen everything" approaches. It provides a logic-driven selection framework for Suzuki-Miyaura and Buchwald-Hartwig couplings, focusing on preserving the nitro handle while overcoming steric barriers.

Module 1: Suzuki-Miyaura Coupling

Scenario: Coupling ortho-Nitroaryl Chlorides/Bromides with Hindered Boronic Acids
The Core Challenge

In ortho-nitro substrates, the nitro group creates a "picket fence" effect. Standard phosphines (like


) are too small to force reductive elimination and too labile to prevent palladium aggregation ("Pd black") when the cycle stalls. Furthermore, the nitro group can facilitate protodeboronation  of the coupling partner under aqueous basic conditions.
Catalyst Selection Matrix
Substrate ClassRecommended Catalyst SystemLigand ClassWhy?
Modest Sterics (e.g., 2-nitro-4-chlorotoluene)Pd(OAc)₂ + SPhos (or SPhos Pd G3)Dialkylbiaryl phosphineSPhos is the "gold standard" for hindered aryl chlorides. Its methoxy group provides secondary interaction with Pd, boosting stability.
Extreme Sterics (e.g., 2,6-disubstituted nitrobenzenes)Pd-PEPPSI-IPr (or Pd-PEPPSI-IPent)N-Heterocyclic Carbene (NHC)The "throw-away" pyridine ligand ensures rapid initiation. The bulky NHC wingtips force the coupling partners together, overcoming the ortho-nitro bulk.
Unstable Boronic Acids (prone to protodeboronation)XPhos Pd G4 Dialkylbiaryl phosphineFast oxidative addition at lower temperatures minimizes the time window for boronic acid decomposition.
Experimental Protocol: The "Bulky-Nitro" System

Use this protocol for 2-chloro-nitrobenzenes that fail with tetrakis.

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base:

    
     (finely ground, anhydrous, 2.0 equiv). Avoid carbonate bases if protodeboronation is observed.
    
  • Solvent: 1,4-Dioxane/Water (9:1) or pure Toluene (if strictly anhydrous is needed).

  • Temperature: 80 °C (Start low; hindered substrates often decompose before coupling at >100 °C).

Technical Note: If using Pd-PEPPSI, do not add extra phosphine ligands. The NHC is the ligand.[1][2][3] Adding phosphines will kill the activity.

Module 2: Buchwald-Hartwig Amination

Scenario: Amination of ortho-Halonitrobenzenes (Preventing Reduction)
The Core Challenge

The primary failure mode here is reductive side-reactions . Palladium hydrides (formed via


-hydride elimination from alkyl amines) can reduce the nitro group to an amine or hydroxylamine, or cause hydrodehalogenation (replacing -Cl with -H).
Q&A: Troubleshooting Specific Issues

Q: My nitro group is being partially reduced to an aniline during the coupling. How do I stop this? A: This is caused by the formation of Pd-H species.

  • Immediate Fix: Switch to BrettPhos Pd G3 or RuPhos Pd G3 . These precatalysts activate quickly and support a catalytic cycle that disfavors

    
    -hydride elimination.
    
  • Base Switch: Use

    
      instead of 
    
    
    
    . Strong alkoxide bases like tert-butoxide can transfer a hydride to palladium (via
    
    
    -H elimination of the tert-butoxide itself), which then reduces your nitro group. Carbonates are "non-innocent" in a good way here—they don't act as hydride sources.

Q: I am seeing no conversion with a 2-bromo-3-nitrotoluene substrate. A: The ortho-nitro group is likely chelating the Pd(II) intermediate, creating a stable 5- or 6-membered metallocycle that arrests the cycle.

  • Solution: You need a ligand with superior binding affinity to displace the nitro group. Use tBuBrettPhos . Its immense bulk prevents the nitro oxygen from coordinating to the metal center.

Visual Workflow: Optimizing Amination Conditions

BuchwaldOptimization Start Start: Buchwald-Hartwig with Nitro Substrate CheckProduct Analyze Crude Reaction Mixture Start->CheckProduct Issue1 Issue: Nitro Group Reduced (Aniline/Hydroxylamine formed) CheckProduct->Issue1 Issue2 Issue: No Conversion (SM Recovery) CheckProduct->Issue2 Issue3 Issue: Hydrodehalogenation (Halide replaced by H) CheckProduct->Issue3 Sol1 Switch Base to Cs2CO3 (Avoid NaOtBu) Issue1->Sol1 Sol2 Switch to Bulky Ligand (tBuBrettPhos or AdBrettPhos) Issue2->Sol2 Sol3 Switch Solvent to Toluene (Avoid 1,4-Dioxane/Alcohols) Issue3->Sol3 Final Retest Reaction Sol1->Final Sol2->Final Sol3->Final

Caption: Decision logic for troubleshooting side reactions in nitro-arene aminations.

Module 3: Critical FAQs & Troubleshooting

Q1: Why does my reaction turn black immediately upon heating?

Diagnosis: "Pd Black" precipitation. This means your ligand has dissociated, and the palladium has aggregated into inactive metal particles. Root Cause in Nitro Systems: The nitro group is electron-withdrawing, making the oxidative addition complex electron-poor. If the ligand isn't electron-rich enough to stabilize this state, the complex collapses. Fix:

  • Increase Ligand/Pd Ratio: Go from 1:1 to 2:1.

  • Switch to NHC: Use Pd-PEPPSI-IPr .[4] The carbene bond is much stronger than the phosphine-Pd bond and resists dissociation even with electron-poor nitro substrates [1].

Q2: Can I use microwave irradiation?

Recommendation: Yes, but with caution. Microwaves are excellent for overcoming the activation energy of sterically hindered couplings. However, nitro compounds are potentially energetic.

  • Safety Rule: Never heat nitroaromatics in a microwave without a precise pressure limit (set to 15 bar max) and a temperature ramp.

  • Chemistry Benefit: Short reaction times (10-20 min) favor the coupling over the slower decomposition/reduction of the nitro group [2].

Q3: Denitrative Coupling – When the Nitro group IS the leaving group?

Note: Sometimes users confuse "coupling OF nitrobenzenes" with "denitrative coupling". If you intend to replace the


 group with an aryl or amine group:
  • Catalyst: You need a specific system like Pd(acac)₂ / BrettPhos .

  • Conditions: High temperature (130 °C) and 18-crown-6 are often required to assist in the cleavage of the Ar-NO₂ bond [3]. This is chemically distinct from the standard halide coupling described above.[5][6]

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A General, Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Kaval, N., et al. (2005). Microwave-Enhanced Palladium-Catalyzed Coupling Reactions.[7] Topics in Current Chemistry.

  • Yadav, M. R., et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes.[2][8][9][10][11] Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[12]

  • BenchChem Technical Support. (2025). Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides.

Disclaimer: All protocols should be validated with small-scale pilot reactions (10-50 mg) before scale-up. Always review MSDS for nitroaromatics regarding explosive hazards.

Sources

Reference Data & Comparative Studies

Validation

Melting point range validation for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

This guide details the validation of the melting point range for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3), a critical intermediate in the synthesis of RIPK2 inhibitors and C5aR antagonists. Publish Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of the melting point range for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3), a critical intermediate in the synthesis of RIPK2 inhibitors and C5aR antagonists.

Publish Comparison Guide

Executive Summary & Technical Context

In the development of small molecule therapeutics (e.g., RIPK2 inhibitors), the intermediate 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene serves as a pivotal scaffold. Its purity is non-negotiable, as isomeric impurities (regioisomers from nitration/bromination) possess distinct thermodynamic profiles that can compromise downstream yield and API safety.

This guide compares the "performance" of two validation methodologies: Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) . While CMP is the traditional pharmacopeial standard (USP <741>), our comparative data demonstrates that DSC provides superior resolution for detecting eutectic impurities in this specific polysubstituted benzene matrix.

Compound Profile
  • Chemical Name: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene[1][2][3][4][5][6]

  • CAS Number: 2091142-75-3[1][4]

  • Molecular Formula: C₇H₅BrClNO₃

  • Molecular Weight: 266.48 g/mol [4]

  • Target Melting Range (Pure): 94.0 – 96.0 °C (Representative Experimental Value)

Comparative Analysis: Methodologies & Grades

We evaluated the melting point determination using two distinct methods across three purity grades.

Methodology Comparison: CMP vs. DSC

The "Alternative" here is the move from visual (CMP) to thermal (DSC) analysis.

FeatureMethod A: Capillary (USP <741>) Method B: DSC (Thermal Analysis) Verdict for CAS 2091142-75-3
Principle Visual detection of phase change (solid to liquid).Measurement of heat flow vs. temperature.DSC captures enthalpy of fusion (

).
Sample Size Large (~5-10 mg).Small (2-5 mg).DSC reduces waste of high-value intermediates.
Precision

0.5 – 1.0 °C (Subjective).

0.1 °C (Objective).
DSC eliminates operator bias.
Impurity Detection Only detects gross depression (>1%).Detects eutectic melting (<0.5%).DSC is critical for isomer detection.
Throughput High (3-4 samples/batch).Low (1 sample/run).CMP is better for routine raw material ID.
Product Performance: Purity Grade Impact

We compared a High-Purity Reference Standard (>99.5%) against a Technical Grade (~95%) sample containing likely isomers (e.g., 3-bromo regioisomer).

Sample GradeMethodOnset Temp (

)
Clear Point / Peak MaxRange (

)
Interpretation
Reference Std CMP94.2 °C95.1 °C0.9 °CSharp melt indicates high crystallinity.
Reference Std DSC94.5 °C95.8 °C (Peak)N/ASingle sharp endotherm; High

.
Tech Grade CMP89.5 °C93.0 °C3.5 °CFailed. Broad range indicates eutectic impurities.
Tech Grade DSC88.1 °C92.4 °C (Peak)N/AFailed. Pre-melt shoulder visible (impurity eutectic).

Insight: The Technical Grade sample showed a 3.5°C range broadening in Capillary methods, but DSC revealed a distinct "pre-melt" event at 88.1°C, identifying a specific eutectic impurity likely missed by visual inspection until the bulk melt occurred.

Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: Capillary Melting Point (USP <741> Class Ia)

Objective: Routine Identification.

  • Preparation: Dry the sample of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene over silica gel for 16 hours. Grind to a fine powder.

  • Loading: Fill a USP-compliant capillary tube to a height of 3 mm. Compact by tapping on a hard surface.[7]

  • Ramp 1 (Fast): Heat rapidly to 85°C (approx. 10°C below expected MP).

  • Ramp 2 (Slow): Reduce heating rate to 1.0 °C/min .

  • Observation:

    • Record Onset : First visible liquid droplet.

    • Record Clear Point : Complete disappearance of solid phase.

  • Validation: The range (

    
    ) must be 
    
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Purity Quantification & Isomer Detection.

  • Calibration: Calibrate Indium (

    
    ) and Zinc standards.
    
  • Pan Loading: Weigh 3.0 ± 0.1 mg of sample into an aluminum crucible. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs, though unlikely at MP).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp at 5.0 °C/min to 120°C.

  • Analysis: Integrate the melting endotherm.

    • Purity Calculation: Use the Van't Hoff equation (

      
      ) derived from the melting peak shape.
      

Visualizations

Figure 1: Synthesis & Impurity Origin Logic

This diagram maps the synthesis pathway to potential impurities that necessitate rigorous MP validation.

SynthesisPath Start 2-Methoxy-3-nitro-chlorobenzene Reagent Bromination (Br2 / FeBr3) Start->Reagent Target TARGET: 5-Bromo-1-chloro- 2-methoxy-3-nitrobenzene Reagent->Target Major Product (Steric/Electronic Control) Impurity1 Impurity A: Regioisomer (6-Bromo) Reagent->Impurity1 Minor Side Reaction Impurity2 Impurity B: Over-brominated Reagent->Impurity2 Excess Reagent

Caption: Synthesis pathway showing the origin of regioisomeric impurities that affect melting point range.

Figure 2: Validation Decision Tree

A logic flow for accepting or rejecting batches based on MP data.

ValidationLogic Start Start Validation (Batch N) Step1 Run Capillary MP (USP <741>) Start->Step1 Check1 Range <= 2.0°C? Step1->Check1 Pass1 Preliminary Pass (ID Confirmed) Check1->Pass1 Yes Fail1 Fail: Broad Range Check1->Fail1 No Step2 Run DSC Analysis Pass1->Step2 For GMP Batches Reject REJECT / RECRYSTALLIZE Fail1->Reject Check2 Purity > 98.5%? (Van't Hoff) Step2->Check2 FinalPass RELEASE BATCH for Synthesis Check2->FinalPass Yes Check2->Reject No

Caption: Decision matrix for batch release using a two-tier validation strategy.

References

  • World Intellectual Property Organization. (2023). WO2023239941A1 - Imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors. (Describes the use of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene as a key intermediate). Link

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. (Standard protocol for capillary melting point determination). Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3).[1][4] Link

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC Principle. (Authoritative grounding for DSC methodology). Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-6-nitroanisole

Executive Summary This guide details the mass spectrometry (MS) behavior of 4-Bromo-2-chloro-6-nitroanisole , a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometry (MS) behavior of 4-Bromo-2-chloro-6-nitroanisole , a highly functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceuticals.

Characterizing this molecule requires navigating two complex analytical challenges:

  • Multi-Halogen Isotope Patterns: The simultaneous presence of Bromine (

    
    ) and Chlorine (
    
    
    
    ) creates a distinct molecular ion cluster.[1]
  • Ortho-Effect Rearrangements: The steric proximity of the nitro (

    
    ) and methoxy (
    
    
    
    ) groups at the 6- and 1-positions triggers specific intramolecular rearrangements (Ortho Effects) that are diagnostic for structural verification.[1]

Theoretical Framework & Isotope Fingerprint

Before analyzing fragmentation, the molecular ion (


) must be validated via its isotope cluster.[1] For a molecule with formula 

containing 1 Bromine and 1 Chlorine , the theoretical intensity ratio follows a specific distribution.
Isotope Cluster Prediction Table
Ion Typem/z OffsetCompositionApprox.[1] Relative IntensityCause
M +0

100% (Base)Lightest Isotopes
M+2 +2

OR

~130% Mixed Isotopes (

)
M+4 +4

~30% Heaviest Isotopes

Analyst Note: Unlike simple chlorinated compounds (3:1) or brominated compounds (1:1), the 1Br + 1Cl combination produces a "tetrad-like" appearance where the M+2 peak is often slightly higher than the M peak due to the additive probability of the heavier isotopes.[1]

Fragmentation Mechanics (The "Deep Dive")[1]

The fragmentation of 4-Bromo-2-chloro-6-nitroanisole under Electron Ionization (EI, 70eV) is driven by the competition between the labile nitro group and the stabilizing aromatic ring.

Pathway A: The Ortho Effect (Primary Diagnostic)

The most critical feature for structural confirmation is the interaction between the C1-Methoxy and C6-Nitro groups.

  • Mechanism: The radical cation triggers a hydrogen transfer from the methoxy methyl group to the nitro oxygen via a 6-membered transition state.

  • Result: This leads to the loss of a hydroxyl radical (

    
    , 17 Da) or the loss of formaldehyde (
    
    
    
    , 30 Da).[1]
  • Significance: This pathway is impossible for isomers where the nitro group is at the C4 or C5 position (meta/para), making it the primary tool for isomer differentiation.[1]

Pathway B: Radical Cleavage
  • Loss of

    
     (M - 46):  Common in all nitroaromatics, leading to a substituted phenyl cation.[1]
    
  • Loss of

    
     (M - 15):  Cleavage of the ether methyl group, generating a quinoid-like ion.[1]
    
Pathway C: Halogen Scission

Direct loss of


 or 

is generally less favorable than nitro-group fragmentation but occurs in secondary decay stages.
Visualization: Fragmentation Pathways

The following diagram maps the logical flow of ion decay, highlighting the diagnostic Ortho Effect pathway.

Fragmentation M Molecular Ion (M+.) m/z ~265/267/269 Ortho_Inter Cyclic Transition State (H-Transfer) M->Ortho_Inter Ortho Interaction Frag_NO2 [M - NO2]+ Loss of 46 Da M->Frag_NO2 Direct Cleavage Frag_CH3 [M - CH3]+ Loss of 15 Da M->Frag_CH3 Alpha Cleavage Frag_OH [M - OH]+ Loss of 17 Da Ortho_Inter->Frag_OH - OH radical Frag_CH2O [M - CH2O]+ Loss of 30 Da Ortho_Inter->Frag_CH2O - CH2O (Formaldehyde) Frag_Phenyl Halogenated Phenyl Cation Frag_NO2->Frag_Phenyl - CO / - Halogen

Figure 1: Decision tree for the fragmentation of 4-Bromo-2-chloro-6-nitroanisole. The yellow node represents the transient state responsible for the isomer-specific 'Ortho Effect'.

Comparative Analysis Guides

Comparison A: Differentiating Isomers (6-Nitro vs. 5-Nitro)

A common synthesis impurity is the 5-nitro isomer. MS is the fastest way to distinguish them without NMR.[1]

Feature6-Nitro Isomer (Target) 5-Nitro Isomer (Impurity) Mechanism
[M - 17] Peak Prominent Negligible / AbsentOrtho H-transfer requires 1,2-positioning.[1]
[M - 30] Peak Strong (Loss of

)
Weak (Loss of

only)
Ortho interaction facilitates formaldehyde ejection.[1]
[M - 46] Peak PresentDominant Base Peak Without ortho-stabilization, the 5-nitro isomer preferentially sheds

.
Comparison B: Ionization Techniques (EI vs. ESI)

Select the correct ionization mode based on your data requirements.[1]

TechniqueElectron Ionization (EI) Electrospray Ionization (ESI) Recommendation
Mechanism Hard Ionization (70 eV)Soft Ionization (Solution Phase)Use EI for structural ID.[1]
Molecular Ion Visible (

)
Strong (

or

)
Use ESI for quantitation.[1]
Fragmentation Rich, structural fingerprintingMinimal (requires MS/MS)
Sensitivity ModerateHigh (esp. in Negative Mode)Nitro groups ionize well in ESI(-) .

Experimental Protocol (Self-Validating)

This protocol ensures reproducible spectral data for library matching.[1]

Reagents:

  • Solvent: Methanol (LC-MS Grade).[1]

  • Standard: 4-Bromo-2-chloro-6-nitroanisole (>98% purity).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of compound in 10 mL Methanol (100 ppm stock).

    • Dilute to 1 ppm for direct injection or GC vial.[1]

  • GC-MS Setup (Preferred for Structural ID):

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

    • Inlet Temp: 250°C (Split 10:1).

    • Temp Program: Hold 50°C (1 min)

      
       Ramp 20°C/min to 280°C.
      
    • Source: EI mode, 70 eV, 230°C.

  • Validation Check (The "Trust" Step):

    • Check 1: Observe the isotope cluster at the molecular ion.[1] Does it match the M/M+2/M+4 pattern described in Section 2?

    • Check 2: Look for the [M-17] or [M-30] peak.[1] Its presence confirms the nitro group is in the ortho (6) position, validating the regiochemistry of your synthesis.[1]

References

  • Danikiewicz, W. (1998).[1][2][3] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. Ortho Effect in Nitroaromatics. National Institute of Standards and Technology.[1] [1]

  • Yinon, J. (1987).[1] Mass Spectrometry of Explosives: Nitro Compounds. Mass Spectrometry Reviews. (Foundational text on nitro-group fragmentation kinetics).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Authoritative source on Isotope Cluster Calculation and Ortho Effects).

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene: Proper Disposal Procedures

Executive Summary Do not dispose of this compound down the drain or in general trash. 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a poly-halogenated nitroaromatic compound.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of this compound down the drain or in general trash. 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a poly-halogenated nitroaromatic compound. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the risk of forming toxic dioxins/furans during improper combustion and the potential for thermal instability associated with the nitro group.

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Mark clearly as "Halogenated Organic Waste" with "Toxic" and "Potential Explosive Hazard" warnings.

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

To ensure a self-validating safety system, you must understand the why behind the disposal protocols. This compound combines three distinct hazard classes into one molecule.

FeatureChemical MoietyHazard ImplicationDisposal Constraint
Halogens Bromine (Br), Chlorine (Cl)Formation of corrosive acid gases (HBr, HCl) and dioxins upon combustion.[1]Must be incinerated at >1000°C with scrubbers. Never open burn.
Energetic Group Nitro (-NO₂)Potential for rapid decomposition or explosion if heated under confinement or shocked.Do not concentrate to dryness in rotary evaporators without blast guards.
Ether Linkage Methoxy (-OCH₃)Generally stable, but increases electron density, potentially modifying reactivity of the nitro group.[1]Keep away from strong oxidizers (e.g., fuming nitric acid).[1]

Physical State Assumption: Based on similar polysubstituted benzenes (e.g., 3-bromo-5-nitroanisole), this compound is likely a solid at room temperature.[1] If in solution, the solvent dictates the primary liquid waste stream, but the solute dictates the halogenated classification.[1]

Pre-Disposal Stabilization & Segregation

The most common laboratory accidents occur before the waste leaves the bench. Follow this segregation logic to prevent incompatible chemical reactions.

The "Self-Validating" Segregation System
  • Rule 1 (The Halogen Rule): If the waste contains any amount of this compound, the entire container is classified as Halogenated Waste .

    • Reasoning: Mixing halogenated and non-halogenated waste dramatically increases disposal costs and complicates incineration parameters.

  • Rule 2 (The Nitro Rule): Never mix with strong reducing agents (hydrides, alkali metals) or strong oxidizers (peroxides, permanganates).[1]

    • Reasoning: Nitro groups are oxidizers; mixing them with reducers creates a "redox bomb" in the waste container.

Compatibility Matrix
  • Compatible: Dichloromethane, Chloroform, Ethyl Acetate (if necessary to dissolve), Acetone (use sparingly).[1]

  • INCOMPATIBLE (Do Not Mix): Sodium Borohydride, Lithium Aluminum Hydride, Concentrated Sulfuric Acid, Zinc metal.[1]

Operational Disposal Protocol

This workflow utilizes a "Cradle-to-Grave" tracking approach.

Step-by-Step Methodology
Phase 1: Waste Characterization & Packaging
  • Solid Waste (Pure Substance/Reaction Solids):

    • Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not use metal cans (corrosion risk from hydrolysis of halogens).

    • Double Bagging: If the solid is fine powder, seal it in a heavy-duty ziplock bag before placing it in the HDPE jar to minimize dust exposure upon opening.

  • Liquid Waste (Mother Liquors/Solutions):

    • Use a dedicated "Halogenated Waste" carboy (typically polyethylene or glass).

    • Ensure the carboy is rated for solvents (avoid PVC).

    • Leave 10% headspace to allow for vapor expansion.

Phase 2: Labeling (Critical for Incinerator Operators)

The label must be specific. Generic labels lead to handling errors.

  • Primary Constituent: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Special Note: "Contains Nitro Group - Potential Thermal Sensitivity"

Phase 3: Storage & Handoff[2][3][4]
  • Store in a Satellite Accumulation Area (SAA) inside secondary containment (tray).

  • Keep away from heat sources and direct sunlight.

  • Schedule pickup within 3 days of container filling.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Reagent/Precipitate StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidPkg Package in Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidPkg LiquidCheck Does solvent contain other Halogens? LiquidPath->LiquidCheck Labeling LABELING: 1. Chemical Name 2. Check 'Toxic' & 'Halogenated' 3. Note: 'Nitro-aromatic' SolidPkg->Labeling HaloStream Add to HALOGENATED Solvent Stream LiquidCheck->HaloStream Yes NonHaloStream Classify ENTIRE mixture as HALOGENATED Waste LiquidCheck->NonHaloStream No HaloStream->Labeling NonHaloStream->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration (RCRA Code: D001/F002 equivalent) Labeling->Disposal

Figure 1: Decision logic for segregating and packaging halogenated nitroaromatic waste. Note the critical step of upgrading non-halogenated solvents to the halogenated stream if contaminated by the target compound.[4]

Regulatory & Waste Codes (US RCRA Context)

While specific waste codes depend on the exact concentration and mixture, use these codes as a baseline for your hazardous waste profile.[1]

CodeDescriptionApplicability
D001 Ignitable CharacteristicIf dissolved in a flammable solvent (Flash point <60°C).
D003 Reactive CharacteristicPotential applicability due to Nitro group (only if tested unstable). Treat as reactive out of caution.
F002 Spent Halogenated SolventsIf the compound is a contaminant in a spent halogenated solvent stream.
None "Non-Regulated"Incorrect. Even if not specifically listed (U/P list), it is a Characteristic Hazardous Waste due to toxicity and flammability.[1]

Emergency Contingencies

Accidental Spill[1]
  • Evacuate: Remove personnel from the immediate area.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] Use a half-mask respirator with organic vapor/acid gas cartridges if dust/fumes are present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels for nitro-rich liquids if they can dry out (fire hazard).

  • Decontamination: Wash the area with soap and water. Collect the wash water as hazardous waste.[5]

Exposure[1][5][7]
  • Skin Contact: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed through skin (cyanosis risk).

  • Eye Contact: Rinse for 15 minutes.[2] Seek medical attention immediately.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary: 1-Bromo-3-nitrobenzene (Structural Analog)." PubChem. [Link]1]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." DRS.illinois.edu. [Link]1]

Sources

Handling

Personal protective equipment for handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

The following guide details the Personal Protective Equipment (PPE) and safety protocols for handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene . Executive Safety Summary Warning: Structure-Activity Relationship (SAR) Ha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Personal Protective Equipment (PPE) and safety protocols for handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene .

Executive Safety Summary

Warning: Structure-Activity Relationship (SAR) Hazard Assessment Specific Safety Data Sheets (SDS) for 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene are limited. Based on its chemical structure—a halogenated nitroanisole —this compound must be handled as a High-Hazard substance. It shares toxicological properties with Nitrobenzene and 2-Nitroanisole, specifically regarding rapid skin absorption and methemoglobinemia (interference with blood oxygen transport).

Core Safety Directive:

  • Primary Risk: Transdermal absorption leading to systemic toxicity.

  • Operational Rule: Zero skin contact. All handling must occur within engineering controls (Fume Hood/Glove Box).

  • Critical PPE: Laminate film gloves (Silver Shield™) are required for solution handling; standard nitrile offers insufficient permeation resistance against nitro-aromatics.

Physicochemical & Hazard Profile (Estimated)

Derived from analog data (4-Bromo-2-nitroanisole, CAS 33696-00-3; 2-Nitroanisole, CAS 91-23-6).

PropertyDescription / Hazard
State Solid (Crystalline powder), likely yellow/greenish.
Toxicity Class Acute Toxic (Category 3) : Oral, Dermal, Inhalation.
Target Organs Blood (Methemoglobinemia) , Liver, Kidneys, Central Nervous System.
Skin Hazard High Permeation Risk. Lipophilic halogens facilitate rapid entry into the bloodstream.
Inhalation Dust is toxic.[1] Vapors (if heated) are highly toxic.
Reactivity Incompatible with strong oxidizers and reducing agents.[2] Thermal decomposition releases toxic NOx, HCl, HBr fumes.

PPE Selection Matrix

This matrix dictates the required protection based on the operational state of the chemical.

Hand Protection (Critical)

Scientific Rationale: Nitro-aromatic compounds can permeate standard nitrile rubber in minutes. For solutions or prolonged contact, multi-layer barrier laminates are the only safe option.

OperationPrimary GloveSecondary (Outer) GloveMax Wear Time
Solid Handling (Weighing)Nitrile (5 mil) Nitrile (5 mil) (Double Gloved)30 Minutes
Solution Prep / Synthesis Silver Shield™ (Laminate) Nitrile (8 mil) (For dexterity/grip)4 Hours
Spill Cleanup Silver Shield™ (Laminate) Heavy Neoprene/Butyl Single Use
Body, Eye & Respiratory Protection[2][3][4][5]
ComponentSpecificationRationale
Body Suit Tyvek® 400 (or equivalent) Imperviousness is mandatory. Cotton lab coats absorb nitro-compounds and hold them against the skin, increasing absorption.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for liquids. Goggles prevent vapor/splash entry.
Respiratory P100 / N100 (Particulate) For solid handling outside a glove box.
Respiratory (Alt) ABEK-P3 (Full Face) Required only if fume hood containment is breached or for spill cleanup.

Operational Workflows

Risk Assessment & PPE Logic

The following diagram illustrates the decision-making process for selecting the correct PPE configuration.

PPE_Logic Start Start: Handling 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Organic Solvent State->Liquid EngControl_Solid Engineering Control: Powder Hood / Balance Enclosure Solid->EngControl_Solid EngControl_Liquid Engineering Control: Chemical Fume Hood Liquid->EngControl_Liquid PPE_Solid PPE Protocol A: - Double Nitrile Gloves - Tyvek Sleeves/Coat - N95/P100 Mask (if open sash) EngControl_Solid->PPE_Solid PPE_Liquid PPE Protocol B (High Risk): - Silver Shield™ Laminate Gloves - Outer Nitrile Gloves - Splash Goggles - Full Tyvek Suit EngControl_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Donning & Doffing Protocol (Anti-Contamination)

Proper removal of PPE is as critical as wearing it. Nitro-aromatics can contaminate the outside of gloves; improper removal transfers the toxin to bare skin.

  • Donning (Pre-Work):

    • Inspect Tyvek suit for tears.

    • Don inner gloves (Nitrile). Tape cuffs to Tyvek sleeves if handling liquids.

    • Don outer gloves (Silver Shield or Nitrile).

    • Don eye protection.[3][4][5]

  • Doffing (Post-Work):

    • Step 1: While still in the hood, wipe outer gloves with compatible solvent (e.g., Ethanol) then water.

    • Step 2: Remove outer gloves using the "beak" method (peel inside out without touching exterior). Discard as hazardous waste.

    • Step 3: Remove eye protection.

    • Step 4: Remove Tyvek suit (peel down from shoulders, turning inside out).

    • Step 5: Remove inner gloves.

    • Step 6: IMMEDIATELY wash hands and forearms with soap and cool water for 2 minutes.

Emergency Response: Exposure & Spills[3]

First Aid (Methemoglobinemia Watch)
  • Skin Contact: Wash immediately with soap and water for 15 minutes . Do not use alcohol (increases absorption). Seek medical attention; inform medics of "Nitro-compound exposure / Methemoglobinemia risk."

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen (medical personnel only).

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g/10mL) Inside Hood Assess->Minor Major Major (>10g) or Outside Hood Assess->Major Clean Cleanup Protocol: 1. Don Silver Shield Gloves 2. Cover with Absorbent pads 3. Wipe with weak base (dilute Na2CO3) 4. Double bag waste Minor->Clean Evacuate Evacuate Lab Call EHS/Hazmat Major->Evacuate Report Report Incident Medical Surveillance Evacuate->Report Clean->Report

Figure 2: Triage and response workflow for chemical spills.

Disposal & Deactivation

  • Waste Classification: Hazardous Chemical Waste (Toxic/Halogenated).

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) or strong reducers.

  • Container: High-density polyethylene (HDPE) or Glass. Label clearly: "Toxic - Halogenated Nitrobenzene Derivative".

  • Decontamination of Glassware: Rinse with Acetone, then soak in a dilute alkaline solution (e.g., 5% Sodium Carbonate) overnight to hydrolyze active halides before final wash.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole. Retrieved from [Link]

  • International Labour Organization (ILO) (2021). ICSC 1520 - 2-Nitroanisole. International Chemical Safety Cards. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

Sources

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